molecular formula C27H25ClF3N3O2 B1681927 Taranabant CAS No. 701977-09-5

Taranabant

Número de catálogo: B1681927
Número CAS: 701977-09-5
Peso molecular: 516.0 g/mol
Clave InChI: QLYKJCMUNUWAGO-GAJHUEQPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taranabant is a stilbenoid.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
MK-0364 is the (1S,2S)-isomer;  a cannabinoid-1 receptor inverse agonist;  structure in first source

Propiedades

IUPAC Name

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKJCMUNUWAGO-GAJHUEQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220464
Record name Taranabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701977-09-5
Record name Taranabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701977-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taranabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taranabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taranabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701977-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TARANABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Profile of Taranabant: A Technical Guide to its Inverse Agonist Action at the Cannabinoid CB1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor. Developed by Merck & Co., it was investigated primarily for the treatment of obesity. While its clinical development was discontinued due to psychiatric adverse effects, the extensive preclinical and clinical research on this compound provides a valuable case study in the pharmacological characterization of a CB1 receptor inverse agonist. This technical guide offers an in-depth overview of this compound's pharmacological properties, detailing its binding affinity, functional activity, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the CB1 receptor.

Table 1: this compound Binding Affinity for the Human CB1 Receptor

ParameterValueRadioligandCell Line/TissueReference
K_i_0.13 ± 0.01 nM[³H]CP55,940Membranes from cells expressing human CB1 receptor[1]

Table 2: this compound Functional Activity at the Human CB1 Receptor

Assay TypeParameterValueExperimental ConditionsReference
Functional Antagonism (GRABeCB2.0 Sensor)IC₅₀205 nMIn the presence of 300 nM CP55,940[2]
Functional Antagonism (GRABeCB2.0 Sensor)IC₅₀23 nMIn the presence of 300 nM CP55,940 and BSA[2]
β-arrestin2 Recruitment InhibitionIC₅₀Similar to K_i_-[3]
G-protein Stimulation InhibitionIC₅₀Higher than β-arrestin2 IC₅₀-[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for the CB1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor or from brain tissue known to have high CB1 receptor density.[4] Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]

  • Competition Binding Assay: A fixed concentration of a high-affinity CB1 receptor radioligand, such as [³H]CP55,940, is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[6]

  • Incubation: The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% BSA, pH 7.4) at 30°C for 60-90 minutes to reach equilibrium.[5][6]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[5][6] The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[5]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]

GTPγS Binding Assay

Objective: To assess the inverse agonist activity of this compound by measuring its effect on G-protein activation.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CB1 receptor are used.[7]

  • Assay Buffer: The assay is performed in a buffer typically containing 50 mM Tris-HCl, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and varying concentrations of GDP (e.g., 10-30 µM), pH 7.4.[8] The presence of GDP is crucial for observing the inhibition of basal GTPγS binding by inverse agonists.[9]

  • Incubation: Membranes are incubated with increasing concentrations of this compound in the assay buffer. The reaction is initiated by the addition of [³⁵S]GTPγS (typically at a concentration around 0.1 nM).[10] The incubation is carried out at 30°C for 60 minutes.[7]

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.[7] The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to decrease the basal [³⁵S]GTPγS binding demonstrates its inverse agonist activity. The IC₅₀ value for the inhibition of basal G-protein activation is determined from the concentration-response curve.

cAMP Accumulation Assay

Objective: To measure the functional consequence of this compound's inverse agonism on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Protocol:

  • Cell Culture: Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells) are used.[11] Cells are typically seeded in 96- or 384-well plates.

  • Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor, such as IBMX (0.5 mM), to prevent the degradation of cAMP and enhance the assay window.[12]

  • Treatment: Cells are then treated with increasing concentrations of this compound. To measure inverse agonism, the effect of this compound on basal cAMP levels is assessed. To measure antagonist activity, cells are co-incubated with this compound and a CB1 receptor agonist (e.g., CP55,940).[13]

  • Stimulation of Adenylyl Cyclase (for antagonist testing): To enhance the signal for Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin.[12]

  • Cell Lysis and cAMP Measurement: After incubation (typically 20-30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or competitive binding immunoassays.[12][13]

  • Data Analysis: For inverse agonism, an increase in cAMP levels above baseline indicates a reduction in the constitutive activity of the Gi/o-coupled CB1 receptor. For antagonism, a rightward shift in the agonist dose-response curve in the presence of this compound is observed. EC₅₀ or IC₅₀ values are determined from the respective dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the workflows of the described experimental procedures.

G_protein_signaling_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Constitutive activity AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Inverse Agonist) This compound->CB1R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Modulates

Caption: this compound's inverse agonism at the CB1 receptor.

radioligand_binding_workflow prep Membrane Preparation (CB1-expressing cells/tissue) incubation Incubation (Radioligand + this compound + Membranes) prep->incubation filtration Filtration & Washing (Separates bound from free radioligand) incubation->filtration quantification Scintillation Counting (Measures bound radioactivity) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Caption: Workflow for the radioligand binding assay.

gtp_gamma_s_workflow prep Membrane Preparation (CB1-expressing cells) incubation Incubation ([35S]GTPγS + this compound + Membranes) prep->incubation filtration Filtration & Washing (Separates bound from free [35S]GTPγS) incubation->filtration quantification Scintillation Counting (Measures G-protein activation) filtration->quantification analysis Data Analysis (Determine inverse agonist effect) quantification->analysis

Caption: Workflow for the GTPγS binding assay.

camp_assay_workflow cell_culture Cell Culture (CB1-expressing cells) treatment Treatment (this compound +/- Agonist) cell_culture->treatment lysis Cell Lysis treatment->lysis measurement cAMP Measurement (e.g., HTRF, AlphaScreen) lysis->measurement analysis Data Analysis (Determine functional response) measurement->analysis

Caption: Workflow for the cAMP accumulation assay.

Conclusion

This compound is a well-characterized CB1 receptor inverse agonist with high binding affinity and demonstrable functional activity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug development. While this compound's clinical journey was halted, the insights gained from its pharmacological characterization continue to inform the development of new therapeutics targeting the endocannabinoid system.

References

Molecular Docking of Taranabant with Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of Taranabant, a selective inverse agonist of the cannabinoid receptor 1 (CB1), with its primary target and the closely related cannabinoid receptor 2 (CB2). This document outlines the binding affinities, key molecular interactions, detailed experimental protocols for in silico docking, and the associated signaling pathways.

Quantitative Data Summary

The binding affinity and computational docking metrics for this compound against CB1 and CB2 receptors are summarized below. This data highlights the significant selectivity of this compound for the CB1 receptor.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

ReceptorLigandKi (nM)Reference
Human CB1This compound0.13[1]
Human CB2This compound170[2]

Table 2: Molecular Docking and Simulation Metrics for this compound with CB1 Receptor

ParameterValuePDB IDSoftware/MethodReference
Binding Free Energy (ΔG)-11.134 kcal/mol5U09MOE[1]
RMSD (re-docking)< 2.0 Å5U09-[1]
RMSD (cross-docking to active state)6.68 Å5XRASchrödinger (IFD)[3]
RMSD (MD simulation from cross-docked pose)5.72 Å5XRAGROMACS[3]

Molecular Interactions of this compound with the CB1 Receptor

Molecular docking studies, supported by the crystal structure of the human CB1 receptor in complex with this compound (PDB ID: 5U09), have elucidated the key interactions driving its high affinity and selectivity.[2][4][5] The binding pocket is predominantly hydrophobic.

Key Interacting Residues in the CB1 Receptor:

  • Hydrophobic Interactions: A significant portion of this compound's affinity is derived from hydrophobic interactions with a cluster of aromatic and aliphatic residues. These include:

    • F1702.57, F1742.61, L1933.29, W2795.43, W3566.48, F3797.35, and L3877.42.[2]

    • The membrane-proximal N-terminal region, specifically residues F102, M103, and I105, also contributes to the hydrophobic interactions and is a key determinant of selectivity over the CB2 receptor.[2]

  • Hydrogen Bonding: A crucial hydrogen bond is formed between the amide NH of this compound and the hydroxyl group of Ser3837.39, which is considered key to its superior affinity.[6]

  • Polar Contact: A polar contact is observed between the trifluoromethyl group of this compound and the sidechain of S1231.39.

Experimental Protocols for Molecular Docking

This section details a generalized protocol for performing molecular docking of this compound with the CB1 receptor using Schrödinger Maestro, based on methodologies reported in the literature.[3][7]

Software and Prerequisites
  • Schrödinger Maestro

  • Protein Data Bank (PDB) structure of the human CB1 receptor (e.g., 5U09)

  • 3D structure of this compound

Step-by-Step Protocol
  • Protein Preparation:

    • Load the CB1 receptor crystal structure (5U09) into Maestro.

    • Utilize the "Protein Preparation Wizard" to:

      • Assign bond orders, add hydrogens, and create disulfide bonds.

      • Fill in missing side chains and loops using Prime.

      • Generate protonation states at a physiological pH (e.g., 7.4) using Epik.

      • Optimize the hydrogen-bond network.

      • Perform a restrained minimization of the protein structure.

  • Ligand Preparation:

    • Load the 3D structure of this compound into Maestro.

    • Use "LigPrep" to:

      • Generate possible ionization states at the target pH.

      • Generate tautomers and stereoisomers if necessary.

      • Perform a conformational search and energy minimization.

  • Receptor Grid Generation:

    • Define the binding site by selecting the co-crystallized ligand (this compound in 5U09) as the centroid of the grid box.

    • Ensure the grid box dimensions are sufficient to encompass the entire binding pocket.

  • Induced Fit Docking (IFD):

    • Open the "Induced Fit Docking" panel.

    • Select the prepared protein structure and the prepared this compound ligand.

    • Define the binding site residues for side-chain flexibility (typically residues within a 5-6 Å radius of the ligand).

    • Set the docking precision (e.g., Standard Precision - SP or Extra Precision - XP).

    • Initiate the IFD protocol. The software will perform an initial docking, refine the receptor structure around the ligand poses, and then re-dock the ligand into the refined structures.

  • Analysis of Results:

    • Analyze the output poses based on their docking scores (e.g., GlideScore, IFDScore).

    • Visually inspect the top-ranked poses to assess the key interactions with the receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of this compound to validate the docking protocol.

Visualization of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB_Import Import CB1 Structure (5U09) Protein_Prep Protein Preparation Wizard PDB_Import->Protein_Prep Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Ligand_Import Import this compound Structure Ligand_Prep LigPrep Ligand_Import->Ligand_Prep IFD Induced Fit Docking Ligand_Prep->IFD Grid_Gen->IFD Pose_Analysis Pose and Score Analysis IFD->Pose_Analysis Validation RMSD Calculation & Validation Pose_Analysis->Validation

A streamlined workflow for the molecular docking of this compound with the CB1 receptor.
Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling_Pathway This compound This compound (Inverse Agonist) CB1_Receptor CB1 Receptor This compound->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Prevents Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Regulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation

Signaling cascade initiated by the binding of this compound to the CB1 receptor.

As an inverse agonist, this compound binds to the CB1 receptor and stabilizes its inactive conformation. This prevents the constitutive activity of the receptor and the activation of the associated Gi/o protein.[8][9][10][11] Consequently, the downstream signaling cascade is inhibited, leading to a decrease in the inhibition of adenylyl cyclase, which in turn affects the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). The regulation of other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, is also influenced.[8][10][11]

References

Taranabant: A Technical Whitepaper on its Physicochemical Properties and Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (codenamed MK-0364) is a potent and selective cannabinoid receptor type 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[1][2] As a member of this therapeutic class, this compound demonstrated significant anorectic effects.[1] Developed by Merck & Co., its clinical development was halted due to central nervous system side effects, primarily depression and anxiety.[1] Despite its discontinuation for clinical use, this compound remains a valuable tool for researchers studying the endocannabinoid system and the physiological roles of the CB1 receptor. This technical guide provides an in-depth overview of this compound's Chemical Abstracts Service (CAS) number, its physicochemical properties, and its core mechanism of action, complete with experimental methodologies and pathway visualizations.

This compound: CAS Number and Chemical Identity

The unique identifier for this compound is its CAS number, which is essential for accurate identification in research and regulatory contexts.

  • CAS Number: 701977-09-5[1]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental for drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. The following tables summarize the known quantitative data for this compound.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₂₅ClF₃N₃O₂[1]
Molar Mass 515.96 g·mol⁻¹[1]
Appearance White to off-white solid[3]

Table 2: Physicochemical Parameters of this compound

PropertyValueMethodSource
Melting Point Data not available-
Boiling Point Data not available-
Calculated logP (ClogP) 6.7Computational[4]
pKa Data not available-
Aqueous Solubility Sparingly soluble-[3]
Solubility in DMSO ≥ 42 mg/mL (81.40 mM)Experimental[5]
Solubility in other solvents Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.75 mg/mL); Soluble in 10% DMSO + 90% Corn Oil (≥ 2.75 mg/mL)Experimental[3]

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols for determining key physicochemical properties.

Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[6][7][8]

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[6]

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is agitated (shaken) for a defined period (e.g., 24 hours) at a constant temperature to allow for the equilibrium partitioning of the compound between the two phases.[8]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.[9][10][11][12]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and a co-solvent for poorly soluble compounds. The ionic strength of the solution is kept constant.[9][11]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[12]

Determination of Aqueous Solubility by Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[13][14][15][16]

  • Sample Preparation: An excess amount of solid this compound is added to a specific volume of an aqueous buffer (e.g., at various physiological pH values) in a sealed flask.[16]

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[15]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined by a validated analytical method, such as HPLC-UV.

Signaling Pathway of this compound as a CB1 Inverse Agonist

This compound functions as an inverse agonist at the CB1 receptor, a G protein-coupled receptor (GPCR). Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and reduces its basal or constitutive activity.[17]

The CB1 receptor is primarily coupled to inhibitory G proteins (Gi/o). In its basal state, the CB1 receptor exhibits some level of constitutive activity, leading to a tonic inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

When this compound binds to the CB1 receptor, it stabilizes the receptor in an inactive conformation. This action further reduces the basal G protein signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels compared to the basal state. This is the hallmark of an inverse agonist.

Taranabant_Signaling_Pathway cluster_membrane Cell Membrane CB1_inactive CB1 Receptor (Inactive) CB1_basal CB1 Receptor (Basal Activity) CB1_basal->CB1_inactive Stabilizes Inactive State G_protein Gi/o Protein CB1_basal->G_protein Constitutive Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound This compound->CB1_basal ATP ATP Downstream Downstream Signaling cAMP->Downstream Modulates

This compound's inverse agonism at the CB1 receptor.

Experimental Workflow for Characterizing this compound's Activity

The following workflow outlines key experiments used to characterize the inverse agonist activity of this compound at the CB1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.[18][19][20][21]

  • Principle: A radiolabeled ligand with known affinity for the CB1 receptor (e.g., [³H]CP55,940) is incubated with a preparation of membranes from cells expressing the CB1 receptor. The ability of increasing concentrations of unlabeled this compound to displace the radioligand is measured.

  • Methodology:

    • Prepare cell membranes expressing the human CB1 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on intracellular cAMP levels, confirming its inverse agonist activity.[22][23][24][25][26]

  • Principle: In cells expressing the CB1 receptor, the basal activity of the receptor tonically inhibits adenylyl cyclase. An inverse agonist will reverse this inhibition, leading to an increase in cAMP levels.

  • Methodology:

    • Culture cells stably expressing the human CB1 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Incubate the cells with varying concentrations of this compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

    • An increase in cAMP levels above the basal level indicates inverse agonism.

Experimental_Workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay (Determine Ki for CB1) start->binding_assay functional_assay cAMP Accumulation Assay (Measure Inverse Agonist Activity) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: This compound is a potent CB1 inverse agonist data_analysis->conclusion

Workflow for characterizing this compound's CB1 activity.

Conclusion

This compound, identified by CAS number 701977-09-5, is a well-characterized CB1 receptor inverse agonist. Its physicochemical properties, particularly its high lipophilicity, are important considerations in its biological activity and disposition. The primary mechanism of action of this compound involves binding to the CB1 receptor and reducing its basal activity, leading to an increase in intracellular cAMP levels. The experimental workflows outlined in this guide, including radioligand binding and cAMP accumulation assays, are standard methods for characterizing the pharmacological profile of compounds like this compound. While its clinical development was terminated, this compound continues to be a valuable pharmacological tool for elucidating the complex roles of the endocannabinoid system.

References

Methodological & Application

Taranabant: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). The CB1R is a key component of the endocannabinoid system, which is involved in regulating appetite, energy balance, and metabolism. As an inverse agonist, this compound binds to the CB1R and promotes an inactive conformational state, thereby reducing the receptor's basal activity. This mechanism of action leads to decreased food intake and increased energy expenditure, which made this compound a promising candidate for the treatment of obesity.[1][2]

Preclinical studies in various animal models, particularly in diet-induced obese (DIO) mice, demonstrated the efficacy of this compound in promoting weight loss and improving metabolic parameters.[2] However, the clinical development of this compound was discontinued due to the emergence of psychiatric adverse effects, including anxiety and depression, at higher doses.[3][4] Despite its discontinuation for clinical use, this compound remains a valuable pharmacological tool for researchers studying the role of the endocannabinoid system in physiology and disease.

These application notes provide an overview of the in vivo experimental protocols for studying the effects of this compound, with a focus on diet-induced obesity models.

Mechanism of Action: CB1 Receptor Inverse Agonism

This compound exerts its effects by acting as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks the binding of agonists, an inverse agonist stabilizes the receptor in an inactive conformation, thus reducing its constitutive activity. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[5][6] The inverse agonism of this compound at the CB1 receptor leads to the inhibition of downstream signaling pathways that are constitutively active. This results in a reduction in appetite and an increase in energy expenditure.[1][7]

Signaling Pathway of CB1 Receptor Inverse Agonism by this compound

CB1R_Signaling cluster_membrane Cell Membrane cluster_cellular_effects Cellular & Physiological Effects This compound This compound CB1R CB1 Receptor (Inactive State) This compound->CB1R binds & stabilizes G_protein Gi/o Protein CB1R->G_protein inhibits activation Appetite Reduced Appetite Energy_Expenditure Increased Energy Expenditure AC Adenylyl Cyclase G_protein->AC no inhibition MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway no activation PI3K_AKT_pathway PI3K/Akt Pathway G_protein->PI3K_AKT_pathway no activation cAMP cAMP AC->cAMP basal activity PKA PKA cAMP->PKA basal activation PKA->Appetite MAPK_pathway->Appetite PI3K_AKT_pathway->Energy_Expenditure

Caption: this compound's inverse agonism on the CB1R signaling pathway.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from preclinical and clinical studies on this compound.

Preclinical Data: Diet-Induced Obese (DIO) Mice
ParameterVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Study DurationReference
Body Weight Change -↓↓↓↓↓5 weeks[8]
Food Intake -↓↓↓↓↓5 weeks[8]
Adiposity -↓↓↓↓↓5 weeks[8]
Plasma Insulin -↓↓5 weeks[8]
Plasma Leptin -↓↓5 weeks[8]

Arrow count indicates the relative magnitude of the effect.

Clinical Data: Obese Human Subjects
ParameterPlaceboThis compound (0.5 mg/day)This compound (2 mg/day)This compound (4 mg/day)This compound (6 mg/day)Study DurationReference
Body Weight Change (kg) -1.2-2.9-3.9-4.1-5.312 weeks[4]
Body Weight Change (kg) -2.6--6.6-8.1-52 weeks[9]
Waist Circumference Change (%) -3.1--7.0-7.5-52 weeks[10]
HDL Cholesterol Change (%) 7.0-13.214.1-52 weeks[10]
Triglycerides Change (%) 4.0--3.1-6.2-52 weeks[10]

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the effects of this compound.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying anti-obesity therapeutics like this compound.

Experimental Workflow:

DIO_Workflow start Acclimatization (1 week) diet High-Fat Diet Feeding (8-12 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Body Weight, Food Intake, etc. treatment->monitoring end Terminal Procedures (e.g., tissue collection) monitoring->end

Caption: Workflow for a diet-induced obesity study.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet (for control group)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Acclimatization: House mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

  • Diet Induction:

    • Divide mice into two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.

    • Maintain the mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.

    • Monitor body weight weekly.

  • Randomization: Once the DIO mice have reached a significantly higher body weight than the control mice, randomize them into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle. A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethyl cellulose (CMC) in sterile water.

    • Administer this compound or vehicle to the respective groups daily via oral gavage at a consistent time each day.

  • Monitoring:

    • Measure body weight and food intake daily or several times per week.

    • At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test.

Food Intake Measurement

This protocol details the measurement of food consumption in mice to assess the anorectic effects of this compound.

Procedure:

  • Housing: House mice individually to allow for accurate measurement of individual food intake.

  • Baseline Measurement: Before initiating treatment, measure baseline food intake for a few days to establish a stable baseline for each mouse.

  • Measurement Technique:

    • Provide a pre-weighed amount of food in the food hopper.

    • After a set period (e.g., 24 hours), weigh the remaining food in the hopper and any spillage on the cage floor.

    • The difference between the initial and final weight of the food represents the daily food intake.

  • Data Analysis: Calculate the average daily food intake for each treatment group and compare the this compound-treated groups to the vehicle control group.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

Procedure:

  • Fasting: Fast the mice for 6 hours prior to the GTT, with free access to water.

  • Baseline Glucose: At the beginning of the test (time 0), collect a small blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.

  • Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose tolerance. Compare the AUC values between the this compound-treated and vehicle control groups.

Locomotor Activity Assessment

This protocol is to evaluate the potential central nervous system effects of this compound on spontaneous movement.

Procedure:

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track the movement of the animal.

  • Acclimatization: Place the mouse in the center of the open-field arena and allow it to acclimate for a short period (e.g., 5-10 minutes).

  • Data Collection: Following drug or vehicle administration, place the mouse back in the arena and record its activity for a defined period (e.g., 30-60 minutes).

  • Parameters Measured: The system will record various parameters, including:

    • Total distance traveled

    • Horizontal activity (ambulation)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle control groups.

Conclusion

This compound is a well-characterized CB1 receptor inverse agonist that has demonstrated efficacy in reducing body weight and improving metabolic parameters in preclinical models of obesity. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo effects of this compound and to explore the role of the endocannabinoid system in metabolic regulation. When conducting these experiments, it is crucial to adhere to ethical guidelines for animal research and to include appropriate control groups for valid data interpretation. Despite its clinical discontinuation, this compound remains a valuable research tool for advancing our understanding of obesity and metabolic diseases.

References

Application Notes and Protocols for the Preparation of Taranabant Formulations for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taranabant is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that has been investigated for the treatment of obesity.[1][2] As a research compound, its poor aqueous solubility presents challenges for in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for laboratory research, ensuring consistent and reliable results. The protocols focus on creating a stable oral suspension for in vivo animal studies and a concentrated stock solution for in vitro assays. Additionally, this document summarizes key pharmacokinetic parameters of this compound and visualizes its mechanism of action and the formulation workflow.

Introduction to this compound

This compound (MK-0364) is a non-peptide small molecule that acts as an inverse agonist at the CB1 receptor.[1][2] The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance and food intake.[1] By blocking the activity of the CB1 receptor, this compound was developed to reduce appetite and promote weight loss.[1] Due to its lipophilic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[3] Proper formulation is therefore critical to achieve adequate bioavailability and exposure in preclinical studies.

Data Presentation: Physicochemical and Pharmacokinetic Properties of this compound

The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₂₅ClF₃N₃O₂[4]
Molar Mass515.96 g/mol [4]
ClogP6.7[3]
Aqueous SolubilityPoor[3]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

ParameterValueConditionsReference
Tmax (median)1.0 - 2.5 hoursSingle oral doses (0.5-600 mg)[5]
t1/2 (terminal)38 - 69 hoursSingle oral doses[5]
Cmax Increase with Food14%Co-administration with a high-fat meal[5]
AUC Increase with Food74%Co-administration with a high-fat meal[5]

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

ParameterValueDosing RegimenReference
Time to Steady State~13 days5, 7.5, 10, or 25 mg once daily for 14 days[6]
Accumulation Half-life15 - 21 hours5, 7.5, and 10 mg doses[6]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension for In Vivo Rodent Studies

This protocol describes the preparation of a 1 mg/mL this compound suspension suitable for oral gavage in mice or rats. This formulation is designed to enhance the wettability and suspendability of the poorly soluble compound.

Materials:

  • This compound powder

  • Tween 80 (Polysorbate 80)

  • Methylcellulose (0.5% in sterile water)

  • Sterile water for injection

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile graduated cylinders and beakers

  • Calibrated micropipettes

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose with 0.2% Tween 80):

    • In a sterile beaker, add 0.2 mL of Tween 80 to 99.8 mL of 0.5% methylcellulose solution.

    • Stir the solution on a magnetic stir plate until the Tween 80 is fully dispersed. This is your vehicle solution.

  • This compound "Wetting":

    • Weigh the desired amount of this compound powder (e.g., 10 mg for a 10 mL final volume).

    • Place the this compound powder in a glass mortar.

    • Add a small volume of the vehicle solution (approximately 1-2 drops per 10 mg of powder) to the mortar.

    • Gently triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial for ensuring the powder is adequately wetted and does not clump.

  • Suspension Preparation:

    • Gradually add the remaining vehicle solution to the mortar in small aliquots while continuously triturating.

    • Once all the vehicle has been added and the suspension appears uniform, transfer the contents to a sterile beaker with a magnetic stir bar.

    • Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C.

    • Before each use, vortex the suspension vigorously for at least 1 minute to ensure a uniform distribution of this compound.

    • The stability of this suspension should be determined, but it is recommended to prepare it fresh weekly.

Protocol 2: Preparation of this compound Stock Solution for In Vitro Assays

This protocol details the preparation of a 10 mM this compound stock solution in DMSO for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculation:

    • The molecular weight of this compound is 515.96 g/mol .

    • To prepare a 10 mM solution, you will need 5.16 mg of this compound per 1 mL of DMSO.

  • Weighing and Dissolving:

    • Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in light-protected tubes.

    • When preparing working solutions for assays, dilute the stock solution in the appropriate assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

Mandatory Visualizations

Taranabant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates This compound This compound This compound->CB1R Blocks (Inverse Agonist) Ca_channel Voltage-gated Ca²⁺ Channel CB1R->Ca_channel Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicles Ca_channel->Neurotransmitter_Vesicle Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Binds to

Caption: Mechanism of action of this compound as a CB1 receptor inverse agonist.

Oral_Suspension_Workflow cluster_materials Materials cluster_procedure Procedure Taranabant_powder This compound Powder Weigh 1. Weigh this compound Taranabant_powder->Weigh Vehicle Vehicle (0.5% Methylcellulose, 0.2% Tween 80) Triturate 2. Wet and Triturate with small amount of vehicle Vehicle->Triturate Add_vehicle 3. Gradually add remaining vehicle Vehicle->Add_vehicle Weigh->Triturate Triturate->Add_vehicle Stir 4. Stir for 30 minutes Add_vehicle->Stir Store 5. Store at 2-8°C, protected from light Stir->Store

References

Application Notes and Protocols for Studying CB1 Receptor Function In Vitro Using Taranabant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Taranabant, a potent and selective cannabinoid 1 (CB1) receptor inverse agonist, in in vitro studies to elucidate CB1 receptor function. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly MK-0364) is a non-peptide small molecule that acts as a potent and selective inverse agonist for the CB1 receptor.[1] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which exhibits constitutive (basal) activity even in the absence of an endogenous ligand, this compound reduces this basal level of receptor signaling.[2] This property makes this compound a valuable tool for investigating the physiological roles of constitutive CB1 receptor activity.

The primary mechanism of action for this compound involves binding to the CB1 receptor and stabilizing it in an inactive conformation. This prevents the G-protein coupling and subsequent downstream signaling cascades that are tonically active. The CB1 receptor primarily couples to inhibitory G-proteins (Gαi/o), which in their active state inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulate ion channels.[3][4] By stabilizing the inactive state of the CB1 receptor, this compound effectively increases cAMP levels and modulates ion channel activity in the opposite direction of an agonist.

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the quantitative data for this compound's in vitro activity at the CB1 receptor.

Table 1: Radioligand Binding Affinity of this compound at Cannabinoid Receptors

ReceptorSpeciesRadioligandThis compound Ki (nM)Reference
CB1Human[3H]SR141716A0.13[5]
CB1Rat[3H]SR141716A0.27[5]
CB2Human[3H]CP55,940170[5]
CB2Rat[3H]CP55,940310[5]

Table 2: Functional Activity of this compound at the CB1 Receptor

AssayCell LineParameterThis compound ValueReference
cAMP AccumulationCHO-hCB1IC50 (nM)2.4[6]
GTPγS BindinghCB1 membranesIC50 (nM)0.3[6]
ERK1/2 PhosphorylationN/AIC50 (nM)Data not available in search resultsN/A

Note: Data for the effect of this compound on ERK1/2 phosphorylation was not found in the provided search results. This represents a data gap that could be addressed in future experimental work.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the function of this compound at the CB1 receptor are provided below.

Protocol 1: CB1 Receptor Radioligand Displacement Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 receptor antagonist.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

  • Radioligand: [3H]SR141716A (Rimonabant), a high-affinity CB1 antagonist.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4, ice-cold.

  • Non-specific binding control: A high concentration of a non-labeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]SR141716A (at a final concentration close to its Kd), and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [3H]SR141716A, and 50 µL of cell membrane suspension.

    • Displacement: 25 µL of each this compound dilution, 25 µL of [3H]SR141716A, and 50 µL of cell membrane suspension.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and vortex.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Inverse Agonism

This protocol measures the ability of this compound to increase basal intracellular cAMP levels, a hallmark of inverse agonism at the Gαi/o-coupled CB1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human CB1 receptor (CHO-hCB1 or HEK293-hCB1).

  • This compound.

  • Forskolin (an adenylyl cyclase activator, used as a positive control).

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • cAMP assay kit (e.g., a competitive immunoassay using HTRF, AlphaScreen, or ELISA technology).

  • 96-well cell culture plates.

Procedure:

  • Seed the CHO-hCB1 or HEK293-hCB1 cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells once with pre-warmed Stimulation Buffer.

  • Add 50 µL of Stimulation Buffer containing 500 µM IBMX to each well and incubate for 15 minutes at 37°C.

  • Prepare serial dilutions of this compound in Stimulation Buffer.

  • Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of Stimulation Buffer (basal) or Forskolin (positive control).

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. An increase in cAMP levels above the basal level indicates inverse agonist activity. Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect).

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the effect of this compound on the basal phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of the CB1 receptor.

Materials:

  • Cells expressing the human CB1 receptor (e.g., HEK293-hCB1 or a neuronal cell line).

  • This compound.

  • CB1 receptor agonist (e.g., WIN 55,212-2) as a positive control for ERK activation.

  • Serum-free cell culture medium.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Plate the cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (basal) and a positive control (CB1 agonist).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells on ice with 100 µL of Lysis Buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK1/2 as a ratio to total ERK1/2. A decrease in this ratio in this compound-treated cells compared to the basal control would indicate inverse agonism on the ERK pathway.

Visualizations

CB1 Receptor Signaling Pathway with this compound

Caption: this compound stabilizes the inactive state of the CB1 receptor.

Experimental Workflow for cAMP Assay

cAMP_Workflow start Seed CB1-expressing cells in 96-well plate wash Wash cells with Stimulation Buffer start->wash add_ibmx Add IBMX to inhibit PDEs wash->add_ibmx incubate1 Incubate 15 min at 37°C add_ibmx->incubate1 add_this compound Add this compound dilutions and controls incubate1->add_this compound incubate2 Incubate 30 min at 37°C add_this compound->incubate2 lyse Lyse cells incubate2->lyse measure_camp Measure intracellular cAMP (HTRF, AlphaScreen, ELISA) lyse->measure_camp analyze Analyze data and determine EC50 measure_camp->analyze

Caption: Workflow for measuring this compound's inverse agonism via cAMP.

Logical Relationship of Inverse Agonism Measurement

Inverse_Agonism_Logic receptor CB1 Receptor (Constitutively Active) basal_activity Basal Gαi/o Signaling receptor->basal_activity decreased_signaling Decreased Gαi/o Signaling basal_activity->decreased_signaling Reduced by This compound agonist Agonist (e.g., WIN 55,212-2) agonist->receptor Activates This compound This compound (Inverse Agonist) This compound->receptor Inactivates increased_cAMP Increased cAMP decreased_signaling->increased_cAMP decreased_erk Decreased pERK decreased_signaling->decreased_erk

Caption: this compound reduces the basal signaling of the CB1 receptor.

References

Taranabant as a pharmacological tool for metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2] Developed initially for the treatment of obesity, its development was halted due to centrally mediated psychiatric side effects.[2] However, these very properties make this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in metabolic regulation. As an inverse agonist, this compound not only blocks the effects of endogenous cannabinoids but also reduces the basal, constitutive activity of the CB1 receptor. This unique mechanism of action allows for the detailed exploration of CB1 receptor function in various physiological and pathophysiological states related to metabolism.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in metabolic research, aimed at aiding researchers in designing and executing experiments to further elucidate the role of the endocannabinoid system in metabolic diseases.

Pharmacological Profile

This compound is a high-affinity CB1 receptor inverse agonist with significant selectivity over the CB2 receptor. Its primary mechanism of action involves the stabilization of the inactive conformation of the CB1 receptor, leading to a reduction in downstream signaling pathways.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueSpeciesReceptorReference
Binding Affinity (Ki) 0.13 nMHumanCB1
170 nMHumanCB2
Functional Activity Inverse AgonistHumanCB1[1]

Table 2: Preclinical In Vivo Efficacy in Rodent Models of Obesity

SpeciesModelDoseEffectReference
MouseDiet-Induced Obesity1 mg/kg48% decrease in overnight body weight gain
MouseDiet-Induced Obesity3 mg/kg165% decrease in overnight body weight gain
RatDiet-Induced Obesity1-10 mg/kgReduction in food intake and body weight[4]

Table 3: Clinical Efficacy in Obese Human Subjects (52-Week Study)

Treatment GroupMean Change in Body Weight (kg)Mean Change in Waist Circumference (cm)Reference
Placebo-2.6-3.1[5]
This compound 2 mg-6.6-7.0[5]
This compound 4 mg-8.1-7.5[5]

Signaling Pathways and Experimental Workflows

CB1 Receptor Inverse Agonist Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist binding to the CB1 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates various ion channels. As an inverse agonist, this compound stabilizes the inactive state of the receptor, leading to an increase in basal cAMP levels and inhibition of downstream signaling cascades that are constitutively active.

CB1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound CB1_Inactive CB1 Receptor (Inactive State) This compound->CB1_Inactive Binds and Stabilizes G_Protein Gi/o Protein CB1_Inactive->G_Protein Prevents Activation ERK ERK CB1_Inactive->ERK Inhibits (Constitutive Activity) Akt Akt CB1_Inactive->Akt Inhibits (Constitutive Activity) AC Adenylyl Cyclase G_Protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Metabolic_Effects Modulation of Metabolic Pathways PKA->Metabolic_Effects ERK->Metabolic_Effects Akt->Metabolic_Effects in_vivo_workflow cluster_setup Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Start Acclimatize Rodents (e.g., Sprague-Dawley Rats) HFD High-Fat Diet Feeding (e.g., 45-60% kcal from fat for 8-12 weeks) Start->HFD Obesity Confirmation of Obesity (Body Weight, Body Composition) HFD->Obesity Randomize Randomize into Treatment Groups (Vehicle, this compound Doses) Obesity->Randomize Dosing Daily Administration of this compound (e.g., Oral Gavage) Randomize->Dosing Metabolic_Cages Metabolic Cage Analysis (Food Intake, Energy Expenditure, RER) Dosing->Metabolic_Cages Body_Weight Weekly Body Weight and Body Composition Measurement Dosing->Body_Weight Termination Euthanasia and Tissue Collection (Adipose, Liver, Brain) Metabolic_Cages->Termination Body_Weight->Termination Biochemical Biochemical Analysis (Plasma lipids, glucose, insulin) Termination->Biochemical Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Termination->Gene_Expression Data_Analysis Statistical Analysis and Interpretation Biochemical->Data_Analysis Gene_Expression->Data_Analysis

References

Application of Taranabant in Neurological and Psychiatric Disorder Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist. Initially developed for the treatment of obesity, its clinical development was halted due to centrally mediated psychiatric adverse events, including anxiety and depression. Despite its discontinuation for its primary indication, the unique mechanism of action of this compound as a CB1 inverse agonist makes it a valuable research tool for investigating the role of the endocannabinoid system in various neurological and psychiatric disorders. These application notes provide a summary of the available preclinical data and detailed protocols for utilizing this compound in relevant animal models.

Mechanism of Action

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect of an agonist. The CB1 receptor is a G-protein coupled receptor, and its activation by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists (like THC) leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is hypothesized to increase the basal activity of adenylyl cyclase, leading to an increase in cAMP levels. This modulation of the endocannabinoid system, which is widely distributed in the brain and plays a crucial role in regulating mood, anxiety, and cognition, underlies the effects of this compound observed in preclinical and clinical studies.

cluster_membrane Cell Membrane CB1R CB1 Receptor AC Adenylyl Cyclase CB1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates This compound This compound (Inverse Agonist) This compound->CB1R Binds and Inactivates

Figure 1: Simplified signaling pathway of this compound at the CB1 receptor.

Application in Neurological and Psychiatric Disorder Models

While primarily investigated for obesity, some preclinical studies have explored the effects of this compound in models relevant to psychiatric disorders, particularly those assessing mood and anxiety-like behaviors.

Models of Depression-Like Behavior

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used rodent models to screen for antidepressant-like activity. These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. Antidepressant compounds typically reduce the duration of immobility.

A key study investigated the potential central side effects of this compound in mice using these models.[1]

Data Summary:

ModelSpeciesCompoundDose RangeKey FindingCitation
Forced Swim TestMouseThis compound0.1 - 3 mg/kg (i.p.)Did not display mood-related adverse side effects.[1]
Tail Suspension TestMouseThis compound0.1 - 3 mg/kg (i.p.)Did not display mood-related adverse side effects.[1]

Note: The specific quantitative data (e.g., immobility time) from these studies were not available in the reviewed literature.

Models of Anxiety-Like Behavior

Animal models of anxiety, such as the Elevated Plus Maze (EPM), are used to assess the anxiolytic or anxiogenic potential of compounds. The EPM consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

While no specific studies utilizing this compound in the EPM were identified in the literature reviewed, the known psychiatric adverse events of anxiety in humans suggest that this compound would likely exhibit an anxiogenic-like profile in this model.

Hypothesized Outcome:

ModelSpeciesCompoundHypothesized Finding
Elevated Plus MazeRodentThis compoundDecrease in time spent and entries into open arms.

Experimental Protocols

The following are detailed protocols for the key experiments cited or relevant to the application of this compound in neurological and psychiatric disorder models.

Forced Swim Test (Mouse)

Objective: To assess antidepressant-like or pro-depressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Video recording and analysis software (optional)

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound (0.1, 1, 3 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Apparatus: Fill the cylinders with water to a depth of 15 cm.

  • Test Procedure:

    • Gently place each mouse into a cylinder.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound and Vehicle Solutions C Administer this compound/Vehicle (i.p.) 30-60 min Pre-test A->C B Fill Cylinders with Water (23-25°C) D Place Mouse in Cylinder B->D C->D E Record Behavior for 6 minutes D->E F Score Immobility Time (last 4 minutes) E->F G Statistical Analysis F->G

Figure 2: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (Mouse)

Objective: To assess antidepressant-like or pro-depressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording and analysis software (optional)

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound (0.1, 1, 3 mg/kg) or vehicle i.p. 30-60 minutes before the test.

  • Test Procedure:

    • Attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar.

    • The total duration of the test is 6 minutes.

    • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test.

Elevated Plus Maze (Rodent)

Objective: To assess the anxiolytic-like or anxiogenic-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)

  • Video tracking software

Procedure:

  • Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

    • Compare these parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.

cluster_params Parameters Measured A Drug Administration (this compound/Vehicle) B Place Animal in Center of EPM A->B C Allow 5 min Exploration B->C D Video Record Session C->D E Analyze Video Data D->E F Statistical Comparison E->F P1 Time in Open Arms E->P1 P2 Time in Closed Arms E->P2 P3 Entries into Open Arms E->P3 P4 Entries into Closed Arms E->P4 P5 Total Distance E->P5

Figure 3: Logical workflow for the Elevated Plus Maze experiment.

Effects on Neurotransmitter Systems

Conclusion

This compound, despite its failed clinical development for obesity, remains a valuable pharmacological tool for probing the function of the endocannabinoid system in the context of neurological and psychiatric disorders. The available preclinical data, although limited, suggest that at doses effective in peripheral systems, this compound may not induce the classic depressive-like behaviors seen with other CB1 inverse agonists in rodent models. However, the significant psychiatric adverse events observed in humans underscore the complex role of the CB1 receptor in regulating mood and anxiety. The provided protocols offer a starting point for researchers to further investigate the nuanced effects of this compound and the broader implications of CB1 receptor inverse agonism in the central nervous system. Further studies are warranted to explore its anxiogenic potential and its effects on neurotransmitter systems to better understand its complex pharmacological profile.

References

Taranabant for Investigating Nicotine Dependence in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist.[1][2] While its clinical development for obesity and smoking cessation was discontinued due to psychiatric side effects, its mechanism of action remains a valuable tool for preclinical research into the neurobiology of nicotine dependence.[3][4][5] The endocannabinoid system is intricately involved in the rewarding effects of nicotine, primarily through modulation of the mesolimbic dopamine system.[6][7] CB1 receptor antagonists, such as this compound and the related compound rimonabant, have been shown to attenuate the reinforcing properties of nicotine in animal models, suggesting a crucial role for CB1 receptors in nicotine addiction.[6][8][9]

These application notes provide an overview and detailed protocols for utilizing this compound in animal models to investigate its effects on nicotine dependence. Due to the limited published research on this compound specifically in animal models of nicotine dependence, the following protocols are based on established methodologies for the broader class of CB1 receptor antagonists, particularly rimonabant. Researchers should adapt these protocols based on their specific experimental goals and in-house validation.

Data Presentation

The following tables are templates for organizing quantitative data from experiments investigating the effects of this compound on nicotine dependence in animal models.

Table 1: Effect of this compound on Nicotine Self-Administration

Treatment GroupDose of this compound (mg/kg)Number of Nicotine Infusions (Mean ± SEM)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle Control0
This compound1
This compound3
This compound10

Table 2: Effect of this compound on Conditioned Place Preference (CPP) for Nicotine

Treatment GroupDose of this compound (mg/kg)Pre-Conditioning Preference (s) (Mean ± SEM)Post-Conditioning Preference (s) (Mean ± SEM)Change in Preference (s) (Mean ± SEM)
Saline + Vehicle0
Nicotine + Vehicle0
Nicotine + this compound1
Nicotine + this compound3

Table 3: Effect of this compound on Nicotine-Induced Dopamine Release in the Nucleus Accumbens

Treatment GroupDose of this compound (mg/kg)Basal Dopamine Level (% of baseline)Peak Dopamine Level after Nicotine (% of baseline)Area Under the Curve (AUC)
Vehicle + Saline0
Vehicle + Nicotine0
This compound + Nicotine1
This compound + Nicotine3

Experimental Protocols

Protocol 1: Intravenous Nicotine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of nicotine.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Intravenous catheters and surgical supplies.

  • Nicotine bitartrate salt.

  • This compound.

  • Vehicle for this compound (e.g., 5% Tween 80, 5% polyethylene glycol, 90% sterile water).

  • Heparinized saline.

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.

  • Acquisition of Nicotine Self-Administration:

    • Rats are trained to press a lever for intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.

    • Each lever press results in a nicotine infusion accompanied by a cue light presentation.

    • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Administration:

    • Once stable self-administration is established, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the self-administration session.

    • A within-subjects design with a Latin square sequence of doses is recommended.

  • Data Collection and Analysis:

    • Record the number of infusions, active lever presses, and inactive lever presses.

    • Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on nicotine self-administration.

Protocol 2: Nicotine-Induced Conditioned Place Preference (CPP) in Mice

This protocol assesses the effect of this compound on the rewarding memories associated with nicotine.

Materials:

  • Male C57BL/6 mice (20-25g).

  • A three-chamber CPP apparatus.

  • Nicotine hydrogen tartrate salt.

  • This compound.

  • Saline.

  • Vehicle for this compound.

Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Place each mouse in the central compartment and allow free access to all chambers for 15 minutes.

    • Record the time spent in each of the two larger outer chambers to establish baseline preference.

  • Conditioning Phase (Days 2-9):

    • On alternate days, administer nicotine (e.g., 0.5 mg/kg, subcutaneously) and immediately confine the mouse to one of the outer chambers for 30 minutes.

    • On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes.

  • This compound Treatment and CPP Test (Day 10):

    • Administer this compound (e.g., 1, 3 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Place the mouse in the central compartment and allow free access to all chambers for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the change in preference for the nicotine-paired chamber (post-conditioning time - pre-conditioning time).

    • Analyze the data using a two-way ANOVA to assess the effect of this compound on the expression of nicotine CPP.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the investigation of this compound's effects on nicotine dependence.

G cluster_0 Nicotine's Effect on Dopamine Release Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptors (nAChRs) on VTA DA Neurons Nicotine->nAChR Activates VTA Ventral Tegmental Area (VTA) Dopamine (DA) Neuron nAChR->VTA Excites DA_Release Dopamine Release in Nucleus Accumbens VTA->DA_Release Increases Reward Reward & Reinforcement DA_Release->Reward

Caption: Nicotine's primary reinforcing effect is mediated by the activation of nAChRs on dopamine neurons in the VTA, leading to increased dopamine release in the nucleus accumbens.

G cluster_1 This compound's Mechanism of Action This compound This compound CB1R Cannabinoid-1 Receptor (CB1R) on GABAergic Terminals This compound->CB1R Blocks (Inverse Agonist) GABA_Release GABA Release CB1R->GABA_Release Inhibits Inhibition of VTA_DA_Neuron VTA Dopamine Neuron GABA_Release->VTA_DA_Neuron Inhibits DA_Release Dopamine Release VTA_DA_Neuron->DA_Release Modulates

Caption: this compound, a CB1 receptor inverse agonist, is hypothesized to modulate dopamine release by acting on CB1 receptors, which are often located on GABAergic terminals that regulate dopamine neuron activity.

G cluster_2 Experimental Workflow for Nicotine Self-Administration Start Start Surgery Jugular Vein Catheter Implantation Start->Surgery Recovery Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Nicotine Self-Administration Recovery->Acquisition Stable Stable Responding Achieved Acquisition->Stable Acquisition->Stable No Treatment This compound/Vehicle Administration Stable->Treatment Yes Session Self-Administration Session Treatment->Session Data Data Collection & Analysis Session->Data End End Data->End

Caption: A typical workflow for investigating the effects of this compound on intravenous nicotine self-administration in rodents.

References

Troubleshooting & Optimization

Taranabant off-target activity and potential confounding results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taranabant. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our cell-based assays when using this compound, even in cells that do not express the Cannabinoid 1 (CB1) receptor. Could this be due to off-target activity?

A1: Yes, it is possible that the observed effects are due to off-target activity. While this compound is a highly selective CB1 receptor inverse agonist, preclinical studies have identified potential interactions with other receptors at higher concentrations. Specifically, this compound has been shown to have measurable affinity for the tachykinin NK2 receptor and the adenosine A3 receptor.

Data Presentation: this compound Off-Target Binding Affinity

Target ReceptorIC50 (µM)Reference
Tachykinin NK2 Receptor0.5[1]
Adenosine A3 Receptor3.4[1]
Other Screened Receptors*>10[1]

*A panel of other non-CB1, non-CB2 receptors were screened, with all others showing IC50 values greater than 10 µM.

It is recommended to perform counter-screening assays if you suspect off-target effects are confounding your results, especially if using this compound at concentrations approaching the micromolar range.

Q2: Our in vivo studies with this compound are showing anxiogenic-like or depressive-like behaviors in our animal models. Is this a known effect?

A2: Yes, this is a well-documented "on-target" effect of this compound and other CB1 receptor inverse agonists. The clinical development of this compound was halted due to psychiatric adverse events, including anxiety and depression, observed in human trials.[1][2][3] These effects are believed to be mediated by the blockade of the endocannabinoid system's role in mood and stress regulation through the CB1 receptor in the central nervous system.

When designing in vivo experiments, it is crucial to include behavioral paradigms that can assess anxiety and depression. The Elevated Plus Maze and the Forced Swim Test are standard assays for this purpose.

Troubleshooting Guides

Issue 1: Inconsistent results in CB1 receptor binding assays.

Possible Cause: Variability in experimental conditions.

Troubleshooting Steps:

  • Ensure proper membrane preparation: Use a consistent protocol for preparing cell membranes or tissue homogenates expressing the CB1 receptor.

  • Optimize radioligand concentration: Use a concentration of the radioligand (e.g., [3H]CP55,940 or [3H]SR141716A) that is at or below its Kd for the CB1 receptor to ensure sensitive detection of competitive binding.

  • Verify incubation time: Ensure that the incubation time is sufficient to reach equilibrium. This can be determined through kinetic association and dissociation experiments.

  • Control for non-specific binding: Include a condition with a high concentration of a known CB1 receptor ligand to determine non-specific binding.

  • Check buffer composition: Ensure the binding buffer composition is consistent across experiments.

Issue 2: Unexpected physiological responses in animal studies not readily explained by CB1 receptor inverse agonism.

Possible Cause: Off-target effects at the tachykinin NK2 or adenosine A3 receptors.

Troubleshooting Steps:

  • Dose-response analysis: Conduct a thorough dose-response study to determine if the unexpected effects are observed at concentrations consistent with the known IC50 values for the off-target receptors.

  • Use of selective antagonists: Co-administer selective antagonists for the tachykinin NK2 receptor (e.g., saredutant) or the adenosine A3 receptor (e.g., MRS 1220) to see if the unexpected effects are blocked.

  • Phenotypic analysis of knockout animals: If available, utilize knockout animals for the suspected off-target receptor to confirm its involvement in the observed phenotype.

Experimental Protocols

1. Competitive Radioligand Binding Assay for Off-Target Activity (General Protocol)

  • Objective: To determine the binding affinity (IC50) of this compound for a specific off-target receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor (e.g., tachykinin NK2 or adenosine A3).

    • Radiolabeled ligand specific for the target receptor (e.g., [125I]-labeled neurokinin A for NK2, [125I]AB-MECA for A3).

    • Unlabeled this compound at a range of concentrations.

    • Binding buffer specific to the receptor being assayed.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Methodology:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

2. Elevated Plus Maze for Anxiety-Like Behavior in Rodents

  • Objective: To assess the anxiogenic or anxiolytic effects of this compound.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Methodology:

    • Administer this compound or vehicle to the animals at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • An anxiogenic-like effect is indicated by a decrease in the time spent and entries into the open arms compared to the vehicle-treated group.

3. Forced Swim Test for Depressive-Like Behavior in Rodents

  • Objective: To assess the potential of this compound to induce depressive-like behavior.

  • Apparatus: A cylindrical container filled with water.

  • Methodology:

    • Administer this compound or vehicle to the animals.

    • Place the animal in the water-filled cylinder from which it cannot escape.

    • A pre-test session (e.g., 15 minutes) is often conducted 24 hours before the test session.

    • During the test session (typically 5-6 minutes), record the duration of immobility (floating with minimal movements to keep the head above water).

    • An increase in the duration of immobility is interpreted as a depressive-like behavior.

Visualizations

Taranabant_On_Target_Signaling This compound This compound (Inverse Agonist) CB1R CB1 Receptor This compound->CB1R Binds to Gi Gi/o Protein CB1R->Gi Inhibits constitutive activation of MAPK MAP Kinase (ERK1/2) CB1R->MAPK Modulates AC Adenylyl Cyclase Gi->AC Inhibition relieved cAMP cAMP AC->cAMP Increased production PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream

This compound's On-Target Signaling Pathway

Experimental_Workflow_Off_Target cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Start Hypothesis: Unexpected cellular effects Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Data_Analysis_InVitro Determine IC50 values for off-target receptors Binding_Assay->Data_Analysis_InVitro Dose_Response Dose-Response Study in Animal Model Data_Analysis_InVitro->Dose_Response Inform in vivo concentrations Phenotype_Analysis Analyze Phenotypic Changes Dose_Response->Phenotype_Analysis Selective_Antagonist Co-administration with Selective Antagonists Selective_Antagonist->Phenotype_Analysis Conclusion Confirmation of Off-Target Effect Phenotype_Analysis->Conclusion

Workflow for Investigating Off-Target Effects

Logical_Relationship_Adverse_Effects This compound This compound CB1R_Antagonism CB1 Receptor Inverse Agonism (On-Target) This compound->CB1R_Antagonism Off_Target Off-Target Binding (e.g., NK2, A3) This compound->Off_Target CNS_Effects Central Nervous System Effects CB1R_Antagonism->CNS_Effects Peripheral_Effects Peripheral Effects CB1R_Antagonism->Peripheral_Effects Confounding_Results Potential for Confounding Experimental Results Off_Target->Confounding_Results Anxiety_Depression Anxiety & Depression CNS_Effects->Anxiety_Depression GI_Effects Gastrointestinal Side Effects Peripheral_Effects->GI_Effects Anxiety_Depression->Confounding_Results GI_Effects->Confounding_Results

Relationship Between this compound's Activities and Potential Confounding Results

References

Optimizing Taranabant dose for maximal efficacy and minimal side effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals investigating the cannabinoid receptor type 1 (CB1) inverse agonist, Taranabant. It provides troubleshooting advice and answers to frequently asked questions to aid in the design and execution of experiments aimed at optimizing dosage for maximal efficacy and minimal side effects.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective inverse agonist of the cannabinoid receptor type 1 (CB1).[1][2] Unlike a neutral antagonist which simply blocks agonist activity, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect. In the case of the CB1 receptor, which is constitutively active, this compound reduces the receptor's basal activity.[1] The CB1 receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and peripheral tissues and is involved in regulating energy balance, appetite, and mood.[3][4] By acting as an inverse agonist, this compound is thought to decrease appetite and increase energy expenditure, leading to weight loss.[5][6]

Q2: What is the key therapeutic target of this compound?

A2: The primary therapeutic target of this compound is the cannabinoid receptor type 1 (CB1).[2]

Q3: What were the primary efficacy endpoints in clinical trials?

A3: The primary efficacy endpoints in clinical trials for this compound were the change in body weight from baseline and the proportion of patients achieving at least a 5% and 10% reduction in body weight compared to placebo.[7][8][9]

Q4: Why was the clinical development of this compound discontinued?

A4: The development of this compound was halted due to an unfavorable risk-benefit profile, specifically a high incidence of central nervous system-related side effects, including anxiety and depression, particularly at higher doses.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in weight loss response in animal models. Genetic differences in animal strains, variations in housing conditions (temperature, light cycle), or differences in diet composition.Ensure the use of a genetically homogeneous animal strain. Standardize environmental conditions and diet composition across all experimental groups. Consider a larger sample size to increase statistical power.
Unexpected behavioral side effects in preclinical studies (e.g., anxiety-like behavior). The observed effects may be on-target effects related to CB1 receptor inverse agonism in brain regions controlling mood and anxiety. The dose may be too high.Incorporate a comprehensive battery of behavioral tests to characterize the full spectrum of potential neuropsychiatric effects. Include a dose-response assessment to identify a potential therapeutic window with minimal behavioral side effects.
Difficulty translating preclinical effective doses to human clinical trials. Differences in metabolism and pharmacokinetics between species. Brain receptor occupancy levels may differ at equivalent mg/kg doses.Conduct pharmacokinetic studies in relevant animal models to determine plasma and brain concentrations of this compound. Use positron emission tomography (PET) imaging with a CB1 receptor tracer, if feasible, to correlate dose with receptor occupancy in the brain.[5][6]
High incidence of gastrointestinal side effects (nausea, diarrhea) in early-phase clinical trials. On-target effects due to the presence of CB1 receptors in the gastrointestinal tract. The starting dose may be too high.Initiate clinical trials with the lowest potentially effective dose and employ a dose-titration schedule to allow for patient adaptation. Advise administration with food to potentially mitigate gastrointestinal upset.

Data Presentation

Table 1: Summary of this compound Efficacy in Clinical Trials (Weight Loss)
Dose (mg/day) Study Duration Mean Weight Change from Baseline (kg) % Patients with ≥5% Weight Loss % Patients with ≥10% Weight Loss Reference
Placebo 12 weeks-1.2--[11]
0.5 12 weeks-2.9--[11]
2 12 weeks-3.9--[11]
4 12 weeks-4.1--[11]
6 12 weeks-5.3--[11]
Placebo 52 weeks-1.7--[12]
0.5 52 weeks-5.4Significantly higher than placeboSignificantly higher than placebo[12]
1 52 weeks-5.3Significantly higher than placeboSignificantly higher than placebo[12]
2 52 weeks-6.7Significantly higher than placeboSignificantly higher than placebo[12]
Placebo 52 weeks-2.627%8%[9]
2 52 weeks-6.657%28%[9]
4 52 weeks-8.1--[13]
Placebo 104 weeks-1.4--[7]
2 104 weeks-6.4Significantly higher than placeboSignificantly higher than placebo[7]
4 104 weeks-7.6Significantly higher than placeboSignificantly higher than placebo[7]
Table 2: Summary of Common this compound Side Effects in Clinical Trials
Adverse Event Category Specific Side Effects Dose Relationship Reference
Psychiatric Irritability, Anxiety, Depression, Anger/AggressionDose-related increase in incidence and severity.[5][6][11][5][6][11][12][14]
Gastrointestinal Nausea, Diarrhea, VomitingDose-related increase in incidence.[5][6][11][5][6][11][12][14]
Nervous System Dizziness, Drowsiness, HeadacheReported, with some dose-relationship.[12][15][12][14][15]

Experimental Protocols

Preclinical Efficacy Assessment in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice, aged 6-8 weeks, are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Housing: Mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to handling and gavage procedures for at least one week prior to the start of the experiment.

  • Grouping: Mice are randomized into vehicle control and this compound treatment groups (e.g., 0.3, 1, 3 mg/kg/day).

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage.

  • Efficacy Measures:

    • Body Weight: Measured daily at the same time.

    • Food Intake: Measured daily by weighing the remaining food pellets.

    • Energy Expenditure: Assessed using indirect calorimetry systems to measure oxygen consumption and carbon dioxide production.

    • Body Composition: Determined at the end of the study using techniques like DEXA or NMR.

Clinical Trial Protocol for Weight Management in Obese Adults
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Participant Population: Overweight and obese adults (BMI 27-43 kg/m ²) with or without obesity-related comorbidities.

  • Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including age, BMI, and health status.

  • Intervention:

    • Run-in Period: A 2-week single-blind placebo run-in period with standardized diet and exercise counseling.

    • Randomization: Participants are randomized to receive placebo or this compound (e.g., 0.5, 1, 2 mg) once daily for a specified duration (e.g., 52 weeks).

  • Efficacy and Safety Assessments:

    • Body Weight: Measured at each study visit using a calibrated scale.

    • Waist Circumference: Measured at the level of the iliac crest at baseline and specified follow-up visits.

    • Adverse Events: Systematically collected at each visit through open-ended questioning and standardized questionnaires (e.g., Patient Health Questionnaire for depressive symptoms).

    • Vital Signs and Laboratory Tests: Blood pressure, heart rate, and standard clinical chemistry and hematology panels are monitored throughout the study.

Mandatory Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Inhibits (Inverse Agonism) This compound This compound (Inverse Agonist) This compound->CB1R Binds & Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Appetite ↓ Appetite PKA->Appetite Energy_Exp ↑ Energy Expenditure PKA->Energy_Exp

Caption: this compound's CB1 Receptor Inverse Agonist Signaling Pathway.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Diet-Induced Obese Animal Model Dose_Ranging Dose-Ranging Studies (e.g., 0.3, 1, 3 mg/kg) Animal_Model->Dose_Ranging Efficacy_Assessment Efficacy Assessment (Weight, Food Intake) Dose_Ranging->Efficacy_Assessment Safety_Assessment Safety Assessment (Behavioral Tests) Dose_Ranging->Safety_Assessment Phase_I Phase I: Safety & Pharmacokinetics in Humans Efficacy_Assessment->Phase_I Safety_Assessment->Phase_I Phase_II Phase II: Dose-Finding (e.g., 0.5, 2, 4, 6 mg) Phase_I->Phase_II Phase_III Phase III: Large-Scale Efficacy & Safety Phase_II->Phase_III Optimization Optimal Dose Identification (Balance Efficacy & Side Effects) Phase_III->Optimization

Caption: Experimental Workflow for this compound Dose Optimization.

Dose_Response_Logic Dose This compound Dose Efficacy Efficacy (Weight Loss) Dose->Efficacy Increases Side_Effects Side Effects (Psychiatric, GI) Dose->Side_Effects Increases Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Side_Effects->Therapeutic_Window

Caption: Logical Relationship of this compound Dose, Efficacy, and Side Effects.

References

Taranabant Bioactivation and Metabolic Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with taranabant. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments related to this compound's bioactivation and metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound is primarily eliminated through oxidative metabolism.[1][2] The major metabolic pathways common to rats, rhesus monkeys, and humans include:

  • Hydroxylation: Formation of a biologically active monohydroxylated metabolite, M1, occurs at the benzylic carbon adjacent to the cyanophenyl ring.[1][3]

  • Oxidation: Oxidation of one of the two geminal methyl groups of either this compound or M1 leads to the formation of corresponding diastereomeric carboxylic acids.[1][3]

  • Glucuronidation and Glutathione Conjugation: In rats, oxidation of the cyanophenyl ring followed by conjugation with glucuronic acid or glutathione is a significant pathway. However, this pathway has not been detected in rhesus monkeys or humans.[1]

Q2: Which cytochrome P450 (CYP) enzyme is primarily responsible for this compound metabolism?

In human liver microsomes, the metabolism of this compound is predominantly mediated by CYP3A4 .[1][2]

Q3: What is the major circulating metabolite of this compound and is it active?

The major circulating metabolite is M1 , a monohydroxylated form of this compound.[3] M1 is biologically active.[1] In human plasma, M1 concentrations are generally two to three times higher than the parent compound, this compound.[2]

Q4: What are the known challenges associated with this compound's bioactivation?

A key challenge during the development of this compound and its analogues was the potential for bioactivation, leading to the formation of reactive intermediates and subsequent covalent protein binding.[4] Medicinal chemistry efforts were focused on minimizing the formation of these unwanted products.[4] While specific reactive metabolites of this compound are not extensively detailed in publicly available literature, the potential for their formation warrants careful evaluation in experimental settings.

Troubleshooting Guides

Issue 1: High variability in in vitro metabolic stability results.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Microsomal Activity Ensure consistent lot and storage conditions for human liver microsomes (HLM). Perform a qualification experiment with a known substrate to verify activity before initiating the this compound study.
NADPH Degradation Prepare NADPH solutions fresh for each experiment. Keep on ice and add to the incubation mixture immediately before starting the reaction.
Non-specific Binding This compound is a lipophilic compound.[2] High non-specific binding to the incubation tube or microsomal protein can lead to an overestimation of clearance. Use low-binding plates and consider including a protein-free control to assess recovery.
Incorrect Incubation Time Points If this compound is rapidly metabolized, early time points (e.g., 0, 1, 3, 5, 10 minutes) are crucial. Conversely, for slow metabolism, extend the incubation time.
Sub-optimal Substrate Concentration Ensure the this compound concentration is below its Km for the metabolizing enzyme (CYP3A4) to ensure first-order kinetics.
Issue 2: Difficulty in detecting reactive metabolite adducts.

Possible Causes & Solutions:

Cause Troubleshooting Step
Low Abundance of Reactive Metabolites Increase the protein concentration in the incubation or the concentration of the trapping agent (e.g., glutathione).
Instability of Adducts Analyze samples immediately after the incubation is stopped. Ensure proper sample storage conditions if immediate analysis is not possible.
Inappropriate Trapping Agent While glutathione is a common trapping agent for soft electrophiles, consider using other trapping agents like cyanide or semicarbazide if hard electrophiles are suspected.
Analytical Method Lacks Sensitivity Optimize the LC-MS/MS method for the detection of expected adducts. Use precursor ion or neutral loss scanning to screen for potential glutathione conjugates.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueSpeciesSource
Apparent Clearance (CL/F)25.4 L/hHuman[5]
Apparent Steady-State Volume of Distribution (Vss/F)2,578 LHuman[5]
Terminal Elimination Half-life (t1/2)38 to 69 hoursHuman[6]
Time to Maximum Plasma Concentration (Tmax)1 to 2.5 hoursHuman[6]

Table 2: this compound Metabolite Profile in Human Plasma

ComponentPercentage of Plasma Radioactivity (up to 48h post-dose)Source
This compound (Parent)~12-24%[3]
M1 (Monohydroxylated)~33-42%[3]
M1a (Second Monohydroxylated)~10-12% (at 2 and 8h post-dose)[3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM to the phosphate buffer.

  • Add this compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a collection plate containing cold ACN with IS to stop the reaction.

  • Centrifuge the collection plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound concentration.

  • Calculate the t½ and CLint from the disappearance of this compound over time.

Protocol 2: CYP3A4 Reaction Phenotyping for this compound

Objective: To confirm the contribution of CYP3A4 to this compound metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLM) or recombinant human CYP3A4

  • Ketoconazole (a selective CYP3A4 inhibitor)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare two sets of incubation mixtures containing HLM or recombinant CYP3A4 and this compound.

  • To one set of incubations, add ketoconazole at a concentration known to inhibit CYP3A4 (e.g., 1 µM). Add vehicle to the other set as a control.

  • Pre-incubate both sets at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (based on the metabolic stability assay).

  • Stop the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS for the disappearance of this compound or the formation of a metabolite (e.g., M1).

  • Compare the rate of metabolism in the presence and absence of ketoconazole to determine the extent of CYP3A4-mediated metabolism.

Mandatory Visualizations

Taranabant_Metabolism This compound This compound M1 M1 (Monohydroxylated this compound) [Active] This compound->M1 Hydroxylation Carboxylic_Acids Diastereomeric Carboxylic Acids This compound->Carboxylic_Acids Oxidation Rat_Metabolites Glutathione & Glucuronide Conjugates (Rat only) This compound->Rat_Metabolites Oxidation & Conjugation M1->Carboxylic_Acids Oxidation CYP3A4 CYP3A4 CYP3A4->this compound Primary Enzyme Bioactivation_Workflow cluster_in_vitro In Vitro Bioactivation Assessment Incubation Incubate this compound with Liver Microsomes, NADPH, and Trapping Agent (e.g., GSH) Quench Stop Reaction (e.g., cold acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis (Precursor Ion/Neutral Loss Scan) Quench->Analysis Identification Identify Potential Reactive Metabolite Adducts Analysis->Identification

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of Taranabant Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on Taranabant derivatives. The aim is to address common experimental challenges encountered when seeking to improve the pharmacokinetic (PK) properties of this class of cannabinoid-1 (CB1) receptor inverse agonists.

FAQs and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues.

Question 1: My this compound derivative shows high in vitro metabolic instability in human liver microsomes. What are the likely metabolic "soft spots" and what strategies can I employ to improve stability?

Answer:

High metabolic instability is a common challenge with this compound and its analogs, primarily due to oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] The primary metabolic pathways identified for this compound include hydroxylation and oxidation.[2]

Likely Metabolic Hotspots:

  • Benzylic Carbon: The benzylic carbon adjacent to the cyanophenyl ring is susceptible to hydroxylation, forming the active metabolite M1.[2]

  • Gem-dimethyl Group: The gem-dimethyl group on the propanamide moiety is prone to oxidation, leading to the formation of carboxylic acid derivatives.[2]

  • Aromatic Rings: The chlorophenyl and cyanophenyl rings can be sites of oxidation.

Troubleshooting and Improvement Strategies:

  • Metabolite Identification: The first step is to identify the major metabolites of your derivative using techniques like high-resolution mass spectrometry. This will confirm the exact sites of metabolic vulnerability.

  • Blocking Metabolic Sites:

    • Deuteration: Replacing hydrogen atoms at the metabolic soft spots with deuterium can strengthen the C-H bond, slowing down metabolism. This is known as the kinetic isotope effect.

    • Fluorination: Introducing electron-withdrawing fluorine atoms on the aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing bulky groups near the metabolic sites can sterically hinder the approach of metabolizing enzymes.

  • Scaffold Hopping: Consider replacing metabolically labile moieties with more stable bioisosteres. For example, exploring different heterocyclic cores to replace or modify the pyridine ring.

Question 2: I am observing poor oral bioavailability with my lead compound despite good in vitro permeability. What could be the contributing factors and how can I investigate them?

Answer:

Poor oral bioavailability in the presence of good membrane permeability often points towards issues with first-pass metabolism or solubility limitations in the gastrointestinal (GI) tract.

Potential Causes and Investigation Plan:

  • High First-Pass Metabolism: this compound is extensively metabolized by the liver.[1] If your compound is a high-clearance compound, a significant portion may be metabolized in the liver before reaching systemic circulation.

    • Investigation: Conduct in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) with both oral (PO) and intravenous (IV) administration. Comparing the Area Under the Curve (AUC) from both routes (AUCPO vs. AUCIV) will allow you to calculate the absolute bioavailability (F%) and estimate the extent of first-pass metabolism.

  • Poor Aqueous Solubility: While your compound might show good permeability in assays like Caco-2, its dissolution in the GI fluid might be the rate-limiting step for absorption.

    • Investigation: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids (SGF and SIF).

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen.

    • Investigation: Use a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that your compound is a P-gp substrate.

Question 3: My this compound derivative is showing signs of off-target effects in preliminary safety screens. What are the known off-target interactions of this compound and how can I design derivatives with an improved safety profile?

Answer:

The clinical development of this compound was halted due to psychiatric adverse effects, including anxiety and depression.[3][4] While the primary mechanism is believed to be related to its inverse agonist activity at the CB1 receptor in the central nervous system (CNS), off-target activities may also contribute.

Known and Potential Off-Target Interactions:

  • This compound has been shown to have some affinity for dopamine D1 and D3 receptors, as well as melatonin MT1 receptors in the low micromolar range.[5]

  • Interaction with other G-protein coupled receptors (GPCRs) or ion channels in the CNS cannot be ruled out and may contribute to the complex neuropsychiatric side-effect profile.

Strategies for a Better Safety Profile:

  • Peripheral Restriction: One of the most promising strategies is to design derivatives that do not cross the blood-brain barrier (BBB). This can be achieved by:

    • Increasing Polarity: Introducing polar functional groups (e.g., carboxylic acids, amides, or small polyethylene glycol chains) increases the molecule's polar surface area (PSA), which generally reduces BBB penetration.

    • Designing P-gp Substrates: Actively designing compounds that are substrates for efflux transporters at the BBB can prevent them from reaching the CNS.

  • Receptor Selectivity Profiling: Screen your derivatives against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target interactions early in the discovery process.

  • Modulating Inverse Agonist Activity: Consider designing neutral antagonists instead of inverse agonists. Neutral antagonists block the receptor without affecting its basal activity, which might reduce the incidence of certain side effects.[6]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Major Active Metabolite (M1) in Humans

ParameterThis compoundMetabolite M1 (Monohydroxylated)Reference(s)
Time to Peak Concentration (Tmax) 1.0 - 2.5 hours-[7][8]
Terminal Half-life (t1/2) 38 - 104 hoursComparable to this compound[7][8]
Apparent Clearance (CL/F) 25.4 L/h-[1][9]
Apparent Volume of Distribution (Vss/F) 2,578 L-[1][9]
Plasma Protein Binding >98%-[1]
Effect of High-Fat Meal on Oral Absorption 14% increase in Cmax, 74% increase in AUC-[8]
Major Circulating Components (% of plasma radioactivity) ~12-24%~33-42%[2]

Note: Data are compiled from single and multiple-dose studies in healthy volunteers. "-" indicates data not available from the cited sources.

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a this compound derivative by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound (this compound derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard (for reaction termination and sample preparation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Thaw the HLM and NADPH regenerating system on ice.

    • Prepare the incubation buffer (phosphate buffer).

  • Incubation:

    • In a 96-well plate, add the HLM and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound derivative and to identify if it is a substrate of efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well or 96-well)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)

  • P-gp inhibitor (optional, e.g., verapamil)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells on the apical side of the Transwell inserts.

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A) for Efflux Assessment:

    • Perform the experiment as described above but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples from the receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Test Compound, HLM, NADPH) add_hlm_compound Add HLM and Compound to 96-well plate prep_reagents->add_hlm_compound pre_incubate Pre-incubate at 37°C add_hlm_compound->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction incubate_shaking Incubate at 37°C with shaking start_reaction->incubate_shaking time_points Take samples at time points (0-60 min) incubate_shaking->time_points terminate_reaction Terminate reaction (Acetonitrile + IS) time_points->terminate_reaction process_samples Centrifuge and collect supernatant terminate_reaction->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis plot_data Plot ln(% remaining) vs. time lcms_analysis->plot_data calculate_params Calculate t1/2 and CLint plot_data->calculate_params

Caption: Workflow for the in vitro metabolic stability assay.

signaling_pathway_this compound cluster_on_target On-Target Effects (CNS) cluster_off_target Potential Off-Target Effects (CNS) This compound This compound cb1r CB1 Receptor (Inverse Agonist) This compound->cb1r Binds and inhibits basal activity dopamine_r Dopamine Receptors (e.g., D1, D3) This compound->dopamine_r Low affinity binding neuronal_activity Altered Neuronal Activity cb1r->neuronal_activity Modulates therapeutic_effect Reduced Appetite (Therapeutic Effect) neuronal_activity->therapeutic_effect adverse_effect_on Anxiety/Depression (Adverse Effect) neuronal_activity->adverse_effect_on dopamine_pathway Dopaminergic Pathway Modulation dopamine_r->dopamine_pathway adverse_effect_off Contribution to Psychiatric Side Effects dopamine_pathway->adverse_effect_off

References

Taranabant Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taranabant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly MK-0364) is a selective inverse agonist of the cannabinoid receptor type 1 (CB1).[1][2] As an inverse agonist, this compound binds to the CB1 receptor and reduces its basal level of activity. This is distinct from a neutral antagonist, which would only block the effects of agonists without affecting the receptor's constitutive activity. The primary therapeutic goal of this compound was the treatment of obesity by reducing food intake and potentially increasing energy expenditure.[3][4][5]

Q2: Why am I seeing variable or inconsistent results in my in vitro this compound experiments?

Inconsistent results in in vitro experiments with this compound and other cannabinoid receptor ligands can stem from several factors:

  • Cell Line Variability: Different cell lines express varying levels of the CB1 receptor, and this expression can change with passage number and culture conditions.[6] It is crucial to use a validated cell line with stable and characterized CB1 receptor expression.

  • Assay Conditions: The specifics of your assay, such as incubation time, temperature, and the composition of the assay buffer, can significantly impact the results. Optimization of these parameters is essential for reproducibility.

  • Ligand Stability and Purity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.

  • Off-Target Effects: While this compound is selective for the CB1 receptor, at higher concentrations, the possibility of off-target effects should be considered.

  • Inverse Agonist vs. Neutral Antagonist Activity: The inverse agonist nature of this compound means it can produce effects even in the absence of an agonist.[7] This can sometimes lead to unexpected results compared to experiments with neutral antagonists.

Q3: My in vivo animal studies with this compound are showing conflicting data on food intake and body weight. What could be the cause?

Discrepancies in in vivo studies can arise from:

  • Animal Model: The species, strain, age, and sex of the animals can all influence the response to this compound.

  • Route of Administration and Formulation: The method of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can affect the bioavailability and pharmacokinetics of the compound.[8][9][10]

  • Diet and Housing Conditions: The diet composition (e.g., standard chow vs. high-fat diet) and the housing environment of the animals can impact baseline metabolic states and the subsequent effects of this compound.

  • Behavioral Side Effects: CB1 receptor inverse agonists have been associated with psychiatric side effects in humans.[3] In animal models, these could manifest as anxiety-like behaviors that might indirectly affect feeding and activity levels, confounding the direct metabolic effects of the drug.

Troubleshooting Guides

Inconsistent Results in Radioligand Binding Assays
Observed Issue Potential Cause Troubleshooting Step
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is sticking to filters or vials.1. Perform a saturation binding experiment to determine the optimal radioligand concentration.2. Increase the number and volume of washes.3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine) and use low-binding plates/tubes.
Low specific binding 1. Low CB1 receptor expression in the cell line or tissue preparation.2. Degraded radioligand or this compound.3. Incorrect assay buffer composition.1. Validate receptor expression using a positive control cell line or tissue known to have high CB1 expression.2. Use fresh stocks of radioligand and this compound.3. Ensure the assay buffer has the correct pH and ionic strength.
High variability between replicates 1. Inconsistent pipetting.2. Incomplete cell lysis or membrane preparation.3. Uneven cell plating.1. Use calibrated pipettes and ensure thorough mixing.2. Optimize cell lysis or membrane preparation protocol.3. Ensure a homogenous cell suspension when plating.
Inconsistent Results in cAMP Functional Assays
Observed Issue Potential Cause Troubleshooting Step
No change in cAMP levels with this compound treatment 1. Low CB1 receptor expression.2. Cell line does not couple efficiently to the adenylyl cyclase pathway.3. Assay is not sensitive enough.1. Confirm CB1 receptor expression.2. Use a positive control agonist to confirm the cells can respond with a change in cAMP.3. Optimize cell number and stimulation time. Consider using a phosphodiesterase inhibitor to increase the signal window.
High basal cAMP levels 1. Constitutive activity of the CB1 receptor.2. Other receptors in the cell line are signaling through the cAMP pathway.1. This is expected for an inverse agonist assay. The goal is to see a decrease in basal cAMP with this compound treatment.2. Characterize the receptor expression profile of your cell line.
Unexpected increase in cAMP 1. Off-target effects of this compound at high concentrations.2. Experimental artifact.1. Perform a dose-response curve to see if the effect is concentration-dependent. Test for off-target effects on other GPCRs.2. Review the experimental protocol for any potential errors.

Data Presentation

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterSpeciesValueReference
Ki (CB1 Receptor) Human0.13 nMN/A
Rat0.27 nMN/A
Ki (CB2 Receptor) Human170 nMN/A
Rat310 nMN/A
cAMP Functional Assay (EC50) Human2.4 nM (Inverse Agonist)N/A

Table 2: Summary of Clinical Trial Data on Weight Loss with this compound (12-week study)

This compound DoseMean Weight Loss (kg)Placebo-Subtracted Weight Loss (kg)p-value vs. PlaceboReference
0.5 mg-2.5-1.6<0.001[3]
2 mg-3.6-2.7<0.001[3]
4 mg-4.2-3.3<0.001[3]
6 mg-4.7-3.8<0.001[3]

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This is a generalized protocol that can be adapted for this compound.

  • Membrane Preparation:

    • Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to the desired protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940).

    • Add varying concentrations of unlabeled this compound.

    • For non-specific binding, add a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in a blocking agent) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

cAMP Functional Assay

This is a generalized protocol to measure the inverse agonist activity of this compound.

  • Cell Culture and Plating:

    • Culture cells expressing the CB1 receptor in a suitable medium.

    • Plate the cells in a 96-well plate at an optimized density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Add varying concentrations of this compound to the cells.

    • Incubate for a predetermined time at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualization

Taranabant_Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies binding_assay Radioligand Binding Assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis functional_assay cAMP Functional Assay functional_assay->data_analysis animal_model Animal Model Selection dosing This compound Administration animal_model->dosing endpoints Measure Endpoints (Food Intake, Body Weight) dosing->endpoints endpoints->data_analysis start Hypothesis start->binding_assay Determine Ki start->functional_assay Determine EC50 start->animal_model conclusion Conclusion data_analysis->conclusion

This compound Experimental Workflow

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Inhibits basal activity of AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AC->cAMP Gi->AC Inhibits Gi->AC This compound This compound (Inverse Agonist) This compound->CB1R Binds to PKA Protein Kinase A cAMP->PKA Activates cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

This compound's Effect on CB1 Signaling

References

Taranabant Stability in Solution: A Technical Support Center for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Taranabant in solutions for long-term experimental studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of compounds with similar characteristics to this compound. It is recommended to prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: How should I prepare working solutions of this compound for my experiments?

A2: Working solutions should be freshly prepared on the day of the experiment by diluting the DMSO stock solution with the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: What are the typical storage conditions for this compound working solutions?

A3: Aqueous working solutions of this compound are generally not recommended for long-term storage due to the potential for hydrolysis and degradation. If temporary storage is necessary, it should be for the shortest possible duration at 2-8°C. For any extended studies, preparing fresh dilutions from the frozen DMSO stock is the best practice.

Q4: I am observing precipitation in my this compound working solution. What could be the cause and how can I resolve it?

A4: Precipitation can occur due to several factors:

  • Low Solubility: this compound may have limited solubility in aqueous buffers.

  • High Concentration: The concentration of your working solution might exceed the solubility limit of this compound in the chosen buffer.

  • Incorrect pH: The pH of the buffer can significantly influence the solubility of the compound.

  • High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous medium can sometimes lead to precipitation upon standing.

Troubleshooting Steps:

  • Lower the Concentration: Try preparing a more dilute working solution.

  • Adjust pH: Investigate the effect of pH on this compound solubility in your buffer system.

  • Use a Co-solvent: In some cases, a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, PEG300) in the final working solution can improve solubility. However, the effect of the co-solvent on your experimental system must be validated.

  • Sonication: Gentle sonication can help to redissolve precipitated material, but this may only be a temporary solution if the compound is inherently unstable or poorly soluble under those conditions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Long-Term Cell Culture Experiments

Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

Troubleshooting Workflow:

A Inconsistent experimental results B Hypothesis: this compound is degrading in the culture medium A->B C Prepare fresh this compound working solution for each medium change B->C D Perform a time-course stability study B->D F Consistent results observed? C->F E Analyze samples by HPLC at T=0, 24h, 48h, 72h D->E H Significant degradation detected? E->H G Problem solved: Ensure fresh solution is always used F->G F->H No I Increase frequency of medium change with fresh this compound H->I Yes K No significant degradation H->K No J Consider a different formulation or delivery method I->J L Investigate other experimental variables K->L

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Solutions

Possible Cause: Formation of degradation products due to chemical instability.

Troubleshooting Workflow:

A Unknown peaks in HPLC chromatogram of stored this compound solution B Hypothesis: Formation of degradation products A->B C Conduct a forced degradation study B->C D Stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV light) C->D E Analyze stressed samples by HPLC-MS D->E F Compare retention times and mass spectra of unknown peaks with those from stressed samples E->F G Match found? F->G H Identify degradation pathway and structure of degradants G->H Yes J No match found G->J No I Optimize storage conditions to minimize degradation H->I K Investigate other sources of contamination (e.g., solvent, container leaching) J->K

Caption: Troubleshooting workflow for identifying degradation products.

Summary of this compound Stability (Hypothetical Data for Illustrative Purposes)

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as comprehensive public stability data for this compound is limited. Researchers should perform their own stability studies.

Table 1: Stability of this compound in DMSO Stock Solution at Different Temperatures

Storage TemperatureConcentrationDurationPurity by HPLC (%)
-80°C10 mM12 months>99
-20°C10 mM12 months>98
4°C10 mM1 month95
Room Temperature10 mM1 week<90

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Remaining this compound (%)
0100
695
1288
2475
4855

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

Procedure for Stock Solution (10 mM):

  • Tare a sterile, amber vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Working Solution (e.g., 10 µM):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Vortex the thawed stock solution gently.

  • Perform a serial dilution of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration of 10 µM. Note: Ensure the final DMSO concentration is below the tolerance level of your experimental system.

  • Use the working solution immediately after preparation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products from forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Signaling Pathway

This compound is an inverse agonist of the Cannabinoid Receptor 1 (CB1). As an inverse agonist, it binds to the same receptor as endogenous cannabinoids (like anandamide) but elicits the opposite pharmacological response. Instead of activating the receptor, it reduces its constitutive activity.

cluster_0 Cell Membrane CB1 CB1 Receptor Gi_alpha Gi/o α-subunit CB1->Gi_alpha Inhibits dissociation This compound This compound (Inverse Agonist) This compound->CB1 Binds and Inactivates Anandamide Anandamide (Agonist) Anandamide->CB1 Binds and Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibition is blocked cAMP ↓ cAMP AC->cAMP Conversion of ATP to cAMP is less inhibited PKA ↓ PKA Activity cAMP->PKA

Caption: this compound's action on the CB1 receptor signaling pathway.

References

Validation & Comparative

Taranabant's Metabolic Impact: A Comparative Analysis of its Effects on Fat Oxidation and Thermogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the metabolic effects of the CB1 receptor inverse agonist, Taranabant, in comparison to other relevant compounds. This report synthesizes experimental data on fat oxidation and thermogenesis, providing clear, comparative data tables, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

This compound (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating energy balance, appetite, and metabolism. Antagonism of the CB1 receptor has been a key strategy in the development of anti-obesity therapeutics. This guide provides a comprehensive validation of this compound's effects on two critical aspects of energy metabolism: fat oxidation and thermogenesis. Its performance is objectively compared with other CB1 receptor antagonists, notably Rimonabant, and other relevant alternatives, supported by experimental data.

Comparative Analysis of Metabolic Effects

The primary mechanism by which this compound was proposed to induce weight loss, beyond reducing caloric intake, was through the enhancement of energy expenditure and the promotion of fat as a primary energy source.

This compound: Effects on Energy Expenditure and Fat Oxidation

Clinical studies have suggested that this compound leads to weight loss by not only reducing food intake but also by increasing energy expenditure and fat oxidation[1][2][3]. In a 12-week clinical trial, obese subjects treated with this compound showed a statistically significant weight loss across all evaluated doses (0.5, 2, 4, and 6 mg once daily) compared to placebo[1][3]. Mechanism-of-action studies indicated that this weight loss was associated with an increase in resting energy expenditure (REE) and fat oxidation[3]. While specific percentage increases in REE from this particular study are not detailed in the available abstracts, the findings consistently point towards a thermogenic effect.

Rimonabant: A Primary Comparator

Rimonabant, another well-studied CB1 receptor antagonist, provides a benchmark for comparison. Preclinical studies in rodents have demonstrated that Rimonabant significantly increases oxygen consumption, a direct measure of energy expenditure. In lean rats, Rimonabant at doses of 3 and 10 mg/kg led to an 18% and 49% increase in O2 consumption, respectively, three hours after administration.

Furthermore, Rimonabant has been shown to induce thermogenesis by activating brown adipose tissue (BAT)[4][5]. Chronic administration in rats resulted in a significant increase in BAT temperature and an elevation in the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis[4][5]. Studies in white adipocytes have also shown that Rimonabant can induce a "browning" effect, promoting a thermogenic phenotype[6]. Clinical studies in obese women have confirmed that Rimonabant increases lipolysis and fatty acid oxidation, independent of weight loss[7].

Other CB1 Receptor Antagonists
  • Surinabant (SR147778): While primarily studied for its effects on smoking cessation and psychiatric conditions, its role as a CB1 receptor antagonist suggests potential metabolic effects. However, detailed studies quantifying its specific impact on fat oxidation and thermogenesis are less prevalent in the public domain.

  • Ibipinabant (SLV319): Preclinical studies in diet-induced obese mice have shown that Ibipinabant reduces food intake and body weight[8]. It has also been shown to have weight loss-independent anti-diabetic effects in rats[9]. While these findings are promising, specific quantitative data on its effects on thermogenesis and fat oxidation are not as extensively documented as for Rimonabant.

Data Presentation

Table 1: Comparative Effects of CB1 Receptor Antagonists on Energy Expenditure

CompoundModelDoseEffect on Energy ExpenditureSource
This compound Human (obese)0.5, 2, 4, 6 mg/dayIncreased resting energy expenditure[3]
Rimonabant Rat (lean)3 mg/kg18% increase in O2 consumption
Rat (lean)10 mg/kg49% increase in O2 consumption
Rat10 mg/kg/day (21 days)Increased brown adipose tissue temperature[4][5]
Surinabant --Data not readily available-
Ibipinabant Mouse (diet-induced obesity)3 mg/kg/day (28 days)Reduced body weight[8]

Table 2: Comparative Effects of CB1 Receptor Antagonists on Fat Metabolism and Thermogenesis Markers

CompoundModelEffect on Fat Metabolism/ThermogenesisSource
This compound Human (obese)Increased fat oxidation[1][3]
Rimonabant Human (obese women)Increased lipolysis and fatty acid oxidation[7]
RatIncreased UCP1 protein in brown adipose tissue[4][5]
Murine white adipocytesInduced UCP1 expression and mitochondrial biogenesis[6]
Surinabant -Data not readily available-
Ibipinabant -Data not readily available-

Experimental Protocols

Measurement of Energy Expenditure (Indirect Calorimetry) in Rodents

A common method to assess the effects of compounds like this compound on thermogenesis and fat oxidation is indirect calorimetry.

Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure in rodents treated with a CB1 receptor antagonist.

Materials:

  • Metabolic cages equipped for indirect calorimetry (e.g., Oxymax/CLAMS, TSE LabMaster).

  • Test compound (e.g., this compound, Rimonabant) and vehicle.

  • Experimental animals (e.g., mice or rats, often diet-induced obese models).

Procedure:

  • Acclimation: Animals are individually housed in the metabolic cages for a period of 24-48 hours to acclimate to the new environment before the start of the experiment. This helps to reduce stress-induced variations in metabolic rate.

  • Baseline Measurement: Following acclimation, baseline measurements of VO2, VCO2, and locomotor activity are recorded for a 24-hour period to establish a diurnal metabolic pattern for each animal.

  • Compound Administration: Animals are administered the test compound or vehicle at a specific time of day (often at the beginning of the dark cycle when rodents are most active). Administration can be via oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties and the study design.

  • Data Collection: VO2 and VCO2 are measured at regular intervals (e.g., every 15-30 minutes) for at least 24 hours post-administration.

  • Data Analysis:

    • Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/hr) = 3.941 * VO2 (L/hr) + 1.106 * VCO2 (L/hr).

    • Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2 (RER = VCO2/VO2). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation. A decrease in RER following compound administration is indicative of a shift towards fat as the primary fuel source.

    • Statistical Analysis: Data are typically analyzed using repeated measures ANOVA to compare the effects of the treatment over time with the vehicle control group.

Western Blotting for UCP1 Expression in Adipose Tissue

Objective: To quantify the protein levels of UCP1 in brown or white adipose tissue following treatment with a CB1 receptor antagonist.

Procedure:

  • Tissue Collection: Following the treatment period, animals are euthanized, and adipose tissue (e.g., interscapular BAT, epididymal WAT) is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Protein Extraction: Tissue samples are homogenized in a lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for UCP1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the UCP1 bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualization

Taranabant_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein AC Adenylate Cyclase G_protein->AC Inhibition of inhibition This compound This compound (Inverse Agonist) This compound->CB1R Binds and inactivates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AMPK AMPK PKA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Fat_Oxidation Fatty Acid Oxidation AMPK->Fat_Oxidation Increases UCP1 UCP1 Expression (Thermogenesis) PGC1a->UCP1 Increases

Caption: Signaling pathway of this compound as a CB1 receptor inverse agonist.

Experimental_Workflow cluster_animal_phase Animal Study Phase cluster_measurement_phase Measurement Phase cluster_analysis_phase Analysis Phase Animal_Model Diet-Induced Obese Rodent Model Acclimation Acclimation to Metabolic Cages Animal_Model->Acclimation Treatment This compound or Vehicle Administration Acclimation->Treatment Indirect_Calorimetry Indirect Calorimetry (VO2, VCO2, RER) Treatment->Indirect_Calorimetry Tissue_Collection Adipose Tissue Collection Treatment->Tissue_Collection Data_Analysis Calculation of Energy Expenditure & Fat Oxidation Indirect_Calorimetry->Data_Analysis Western_Blot Western Blot for UCP1 Expression Tissue_Collection->Western_Blot Results Comparative Results and Conclusions Data_Analysis->Results Western_Blot->Results

Caption: Experimental workflow for assessing metabolic effects.

References

Taranabant: A Comparative Analysis of its Central and Peripheral Effects in Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central versus peripheral effects of Taranabant, a selective cannabinoid-1 (CB1) receptor inverse agonist formerly under development for the treatment of obesity. The development of this compound was discontinued due to centrally-mediated psychiatric adverse effects.[1][2] This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

This compound demonstrated efficacy in promoting weight loss in both preclinical and clinical studies.[3][4][5] Its mechanism of action primarily involves the blockade of CB1 receptors, which are densely expressed in the central nervous system (CNS) and are also present in various peripheral tissues.[6][7] The central effects of this compound are largely responsible for its intended therapeutic actions on appetite and energy expenditure, but also for its dose-limiting neuropsychiatric side effects.[8][9][10] The peripheral effects, while contributing to metabolic improvements, are less pronounced and are an area of ongoing research for the development of next-generation, peripherally restricted CB1 receptor antagonists with a more favorable safety profile.[11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the central and peripheral effects of this compound.

Table 1: Preclinical Efficacy of this compound in Rodent Models of Obesity
ParameterAnimal ModelThis compound DoseRoute of AdministrationDurationKey FindingsCentral/Peripheral EffectReference(s)
Food IntakeDiet-Induced Obese (DIO) Mice1 and 3 mg/kgOralAcuteDose-dependent decrease in food intake.Central[3]
Body WeightDIO Mice1 and 3 mg/kgOralAcute48% and 165% decrease in overnight body weight gain, respectively.Central & Peripheral[3]
Body WeightWild-type Mice3 mg/kgOralAcute73% decrease in overnight body weight gain.Central & Peripheral[3]
Body WeightCB1 Receptor Knockout Mice3 mg/kgOralAcuteNo significant change in body weight.Central[3]
Body WeightDIO Mice0.3, 1, and 3 mg/kg/dayOral2 weeksDose-dependent weight loss of -3g, -6g, and -19g, respectively, compared to a 15g gain in the vehicle group.Central & Peripheral[3]
Gastrointestinal TransitMice0.1-3 mg/kgi.p. and p.o.AcuteIncreased whole gastrointestinal transit and fecal pellet output.Peripheral[14]
Table 2: Clinical Efficacy of this compound in Overweight and Obese Patients
ParameterStudy PopulationThis compound DoseDurationKey FindingsCentral/Peripheral EffectReference(s)
Body WeightObese Patients0.5, 2, 4, and 6 mg/day12 weeksStatistically significant weight loss across all doses compared to placebo.Central & Peripheral[8]
Body WeightOverweight/Obese Patients2 and 4 mg/day52 weeksMean weight loss of -6.6 kg (2 mg) and -8.1 kg (4 mg) vs. -2.6 kg for placebo.Central & Peripheral[5][15]
Body WeightOverweight/Obese Patients with Type 2 Diabetes1 and 2 mg/day52 weeksClinically significant weight loss.Central & Peripheral[16][17]
Waist CircumferenceOverweight/Obese Patients2 and 4 mg/day52 weeksSignificant reduction in waist circumference.Peripheral[5]
HDL CholesterolOverweight/Obese Patients2 and 4 mg/day52 weeksIncreased HDL cholesterol levels.Peripheral[5]
TriglyceridesOverweight/Obese Patients2 and 4 mg/day52 weeksDecreased triglyceride levels.Peripheral[5]
Energy IntakeObese SubjectsNot specifiedAcuteReduction in food intake.Central[8][18]
Energy ExpenditureObese SubjectsNot specifiedAcuteIncrease in energy expenditure and fat oxidation.Central & Peripheral[8][19]
Table 3: Adverse Effects of this compound in Clinical Trials
Adverse Effect CategoryThis compound DoseIncidence vs. PlaceboCentral/Peripheral EffectReference(s)
Psychiatric Central
Anxiety, Depression, Irritability2, 4, and 6 mg/dayDose-related increase.Central[1][9][10][20][21][22]
Discontinuation due to psychiatric adverse eventsHigher dosesIncreased rate of discontinuation.Central[9][21][22]
Gastrointestinal Peripheral & Central
Nausea, Diarrhea, Vomiting2, 4, and 6 mg/dayDose-related increase.Peripheral & Central[1][15][16]
Nervous System Central
DizzinessHigher dosesIncreased incidence.Central[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Appetite_Regulation Appetite Regulation (Hypothalamus) CB1R->Appetite_Regulation Central Effect Adverse_Effects Neuropsychiatric Adverse Effects CB1R->Adverse_Effects Central Effect AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP This compound This compound (Inverse Agonist) This compound->CB1R Binds and stabilizes inactive state Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Binds and activates Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Modulates Energy_Homeostasis Energy Homeostasis Appetite_Regulation->Energy_Homeostasis

Figure 1. this compound's Mechanism of Action at the CB1 Receptor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Binding_Assay In Vitro CB1 Receptor Binding Assay Animal_Model Diet-Induced Obese Rodent Model Binding_Assay->Animal_Model Behavioral_Assays Food Intake & Energy Expenditure Animal_Model->Behavioral_Assays Safety_Pharmacology Forced Swim Test (Depressive-like behavior) Behavioral_Assays->Safety_Pharmacology Phase_I Phase I (Safety & Tolerability in healthy volunteers) Safety_Pharmacology->Phase_I Phase_II Phase II (Dose-ranging efficacy & safety in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy & safety studies) Phase_II->Phase_III Discontinuation Development Discontinued (Adverse Events) Phase_III->Discontinuation Discovery Compound Discovery (this compound) Discovery->Binding_Assay

Figure 2. General Experimental Workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the CB1 receptor.[6][10][11]

  • Objective: To quantify the interaction between this compound and the CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human CB1 receptors or from rodent brain tissue.

    • Radioligand, typically [³H]CP55,940, a potent CB1 agonist.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]CP55,940) and varying concentrations of this compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.

Diet-Induced Obesity (DIO) Rodent Model

This in vivo model is used to evaluate the efficacy of this compound on body weight and food intake in an obesity-relevant context.[1][3][5][8]

  • Objective: To induce an obese phenotype in rodents that mimics human obesity for testing anti-obesity compounds.

  • Materials:

    • Male C57BL/6J mice (a strain susceptible to DIO).

    • High-fat diet (HFD; typically 45-60% kcal from fat).

    • Control low-fat diet (LFD; typically 10% kcal from fat).

    • Animal caging with bedding and enrichment.

    • Scale for weighing animals and food.

  • Procedure:

    • Wean male C57BL/6J mice at approximately 3-4 weeks of age.

    • House the mice in a controlled environment (temperature, humidity, and light-dark cycle).

    • Provide ad libitum access to either the HFD or the LFD and water.

    • Monitor body weight and food intake weekly or bi-weekly.

    • Continue the diet for a sufficient period (typically 8-16 weeks) to induce a significant increase in body weight and adiposity in the HFD group compared to the LFD group.

    • Once the obese phenotype is established, the animals are ready for pharmacological intervention with this compound.

Assessment of Food Intake and Energy Expenditure in Rodents

These measurements are crucial for understanding the mechanism by which this compound induces weight loss.[15][20][23][24][25]

  • Objective: To quantify the effect of this compound on caloric intake and metabolic rate.

  • Food Intake Measurement:

    • House animals individually to allow for accurate measurement of individual food consumption.

    • Provide a pre-weighed amount of food in the food hopper.

    • After a set period (e.g., 24 hours), weigh the remaining food.

    • Account for any spillage by collecting and weighing spilled food from the cage bedding.

    • The difference between the initial and final food weight (minus spillage) represents the food intake.

  • Energy Expenditure Measurement (Indirect Calorimetry):

    • Place individual animals in metabolic cages equipped for indirect calorimetry.

    • These systems continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

    • The respiratory exchange ratio (RER = VCO₂ / VO₂) is calculated to determine the primary fuel source (carbohydrates or fats).

    • Energy expenditure is calculated from VO₂ and VCO₂ using established equations (e.g., the Weir equation).

    • Measurements are typically taken over a 24-hour period to assess both light and dark cycle activity.

Forced Swim Test (FST) in Rodents

This behavioral assay is used to assess depressive-like behavior, a key centrally-mediated side effect observed with this compound.[19][21][26][27]

  • Objective: To evaluate the potential of this compound to induce a state of behavioral despair, indicative of a depressive-like phenotype.

  • Materials:

    • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).

    • Water maintained at a specific temperature (e.g., 23-25°C).

    • A video camera for recording the test sessions.

    • Software for behavioral analysis.

  • Procedure:

    • Pre-test Session (Day 1): Place each animal individually into the cylinder filled with water to a depth where the animal cannot touch the bottom with its hind paws or tail. Allow the animal to swim for 15 minutes. This session promotes the development of immobility in the subsequent test session.

    • Drug Administration: Administer this compound or vehicle at specified time points before the test session.

    • Test Session (Day 2): 24 hours after the pre-test, place the animal back into the swim cylinder for a 5-minute test session.

    • Behavioral Scoring: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water). An increase in immobility time is interpreted as a depressive-like effect.

Positron Emission Tomography (PET) for CB1 Receptor Occupancy

PET imaging allows for the in vivo quantification of this compound binding to CB1 receptors in the brain.[2][14][22]

  • Objective: To determine the percentage of CB1 receptors occupied by this compound at different doses and plasma concentrations.

  • Materials:

    • A PET scanner.

    • A specific radiotracer for the CB1 receptor (e.g., [¹⁸F]MK-9470).

    • This compound at various doses.

    • Anesthesia for animal subjects (if applicable).

    • Arterial line for blood sampling to determine the arterial input function.

  • Procedure:

    • A baseline PET scan is performed after injecting the radiotracer to measure baseline CB1 receptor availability.

    • On a separate occasion, the subject is administered a dose of this compound.

    • After a suitable time for drug distribution, a second PET scan is performed following the injection of the radiotracer.

    • Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes).

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma.

    • The PET data are reconstructed and analyzed using kinetic modeling to estimate the binding potential of the radiotracer in various brain regions.

    • Receptor occupancy is calculated as the percentage reduction in the binding potential after this compound administration compared to the baseline scan.

Conclusion

This compound's clinical development provided valuable insights into the role of the endocannabinoid system in energy balance. The data clearly demonstrate that its potent central action on CB1 receptors drives both its efficacy in weight reduction and its unacceptable neuropsychiatric adverse effects. The distinction between the central and peripheral effects of CB1 receptor modulation remains a critical area of investigation, with the goal of developing peripherally restricted antagonists that can deliver the metabolic benefits of CB1 blockade without the centrally-mediated risks. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel compounds targeting the endocannabinoid system for the treatment of obesity and related metabolic disorders.

References

Taranabant and CB1 Receptor Occupancy: A Comparative Guide to Validating Clinical Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Taranabant, a selective cannabinoid 1 (CB1) receptor inverse agonist, validating the critical role of its receptor occupancy in mediating both therapeutic and adverse effects. This compound (MK-0364) was developed for the treatment of obesity, acting by reducing appetite and potentially increasing energy expenditure through its interaction with the endocannabinoid system.[1][2] Its clinical development was ultimately halted due to a narrow therapeutic window, with significant psychiatric adverse events at higher doses.[3] This guide synthesizes data from clinical trials and positron emission tomography (PET) imaging studies to correlate this compound's dose, CB1 receptor occupancy, and clinical outcomes, offering valuable insights for the development of future therapeutics targeting G-protein coupled receptors.

Quantitative Comparison of this compound's Clinical Performance

The efficacy of this compound in promoting weight loss was dose-dependent, as were its adverse effects. The following tables summarize key quantitative data from clinical trials and PET imaging studies, establishing a clear link between the degree of CB1 receptor occupancy and the observed clinical outcomes.

Table 1: this compound Dose, CB1 Receptor Occupancy, and Efficacy

This compound Dose (once daily)Mean CB1 Receptor Occupancy (%)Placebo-Adjusted Weight Loss (kg) at 52 Weeks
0.5 mgNot Reported-3.7 kg[4]
1.0 mg~11%[1]-3.6 kg[4]
2.0 mgEstimated 15-25%*-5.0 kg[4]
4.0 mg~23%[1]-5.5 kg[5]

*Note: The CB1 receptor occupancy for the 2.0 mg dose is an estimation based on the dose-occupancy relationship established in human PET studies for the 1.0 mg and 4.0 mg doses.[1] A non-human primate study indicated that the optimal clinical efficacy for this compound corresponds to a CB1 receptor occupancy of approximately 20-30%.[5]

Table 2: this compound Dose and Incidence of Key Adverse Events (at 52 Weeks)

Adverse EventPlacebo0.5 mg this compound1.0 mg this compound2.0 mg this compound4.0 mg this compound
Gastrointestinal
Nausea5.3%6.3%7.7%11.0%13.7%
Diarrhea4.8%7.7%9.1%12.2%14.2%
Psychiatric
Irritability2.4%5.3%8.2%11.5%14.5%
Anxiety3.8%4.8%5.3%8.2%9.2%
Depressed Mood2.4%2.4%3.4%4.1%6.3%

*Data compiled from multiple clinical trial reports.[4][5] The incidence of adverse events, particularly psychiatric ones, showed a clear dose-dependent increase.

Experimental Protocols

The validation of this compound's mechanism of action relies on robust experimental methodologies. The following are detailed protocols for the key experiments cited in this guide.

Positron Emission Tomography (PET) for CB1 Receptor Occupancy

Objective: To quantify the in vivo occupancy of CB1 receptors in the human brain at different oral doses of this compound.

Methodology:

  • Radiotracer: The study utilized [¹⁸F]MK-9470, a potent and selective CB1 receptor inverse agonist, as the PET radioligand.[1]

  • Study Design: A double-blind, placebo-controlled study was conducted in healthy male volunteers.[1]

  • Procedure:

    • A baseline PET scan was performed on each subject to measure the initial density of available CB1 receptors.

    • Subjects were then randomized to receive a daily oral dose of this compound (e.g., 1.0 mg, 4.0 mg, 7.5 mg) or a placebo for 14 days.[1]

    • A second PET scan was conducted approximately 24 hours after the final dose to measure CB1 receptor density post-treatment.[1]

    • Arterial blood samples were collected throughout the PET scans to measure the concentration of the radiotracer in the plasma.

  • Data Analysis:

    • The PET images from the baseline and post-treatment scans were compared to determine the reduction in [¹⁸F]MK-9470 binding.

    • The percentage of CB1 receptor occupancy was calculated as the percentage change in the radiotracer binding potential between the baseline and post-dosing scans.[1]

Radioligand Binding Assay for CB1 Receptor Affinity

Objective: To determine the in vitro binding affinity of this compound to the human CB1 receptor.

Methodology:

  • Materials:

    • Membrane preparations from cells stably expressing the human CB1 receptor.

    • A radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) with high affinity and specificity.

    • Unlabeled this compound at various concentrations.

  • Procedure:

    • The cell membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • The incubation was carried out until binding equilibrium was reached.

  • Separation:

    • The receptor-bound radioligand was separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification:

    • The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using liquid scintillation counting.

  • Data Analysis:

    • The data were used to generate a competition binding curve, from which the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.

    • The binding affinity (Ki) of this compound for the CB1 receptor was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental logic, the following diagrams were generated using Graphviz.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Inverse Agonist) This compound->CB1R Binds & Inactivates Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1R Binds & Activates Reduced_Appetite Reduced Appetite & Weight Loss cAMP->Reduced_Appetite Leads to ATP ATP ATP->AC

Caption: CB1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_clinical_trial Clinical Trial cluster_pet_study PET Imaging Sub-study Patient_Recruitment Patient Recruitment (Overweight/Obese) Randomization Randomization Patient_Recruitment->Randomization Dosing Drug Administration (this compound vs. Placebo) Randomization->Dosing Efficacy_Safety_Monitoring Efficacy & Safety Monitoring (Weight, Adverse Events) Dosing->Efficacy_Safety_Monitoring Post_Dose_PET Post-Dose PET Scan Dosing->Post_Dose_PET Correlation_Analysis Correlation Analysis (Dose, Occupancy, Outcomes) Efficacy_Safety_Monitoring->Correlation_Analysis Baseline_PET Baseline PET Scan ([18F]MK-9470) Occupancy_Calculation Receptor Occupancy Calculation Baseline_PET->Occupancy_Calculation Post_Dose_PET->Occupancy_Calculation Occupancy_Calculation->Correlation_Analysis

Caption: Workflow for Correlating this compound Dose, CB1R Occupancy, and Clinical Outcomes.

Logical_Relationship Dose This compound Dose Occupancy CB1 Receptor Occupancy Dose->Occupancy Increases Efficacy Therapeutic Efficacy (Weight Loss) Occupancy->Efficacy Leads to Adverse_Events Adverse Events (Psychiatric, GI) Occupancy->Adverse_Events Increases Risk of

Caption: Logical Relationship between this compound Dose, CB1R Occupancy, and Clinical Effects.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Taranabant

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must handle the experimental drug taranabant with care, adhering to strict safety and disposal protocols due to its potential health and environmental hazards. This compound (MK-0364) is a potent cannabinoid receptor 1 (CB1) inverse agonist.[1] This document provides essential guidance on its proper handling and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of this compound's relevant properties is presented below to inform safe handling and disposal practices.

PropertyValueSource
Molecular FormulaC27H25ClF3N3O2[2]
Molar Mass515.96 g·mol−1[1]
AppearanceCrystalline solid[2]
Solubility50 mM in DMSO[2]
Storage Temperature-20°C[2][3]
Stability≥ 4 years at -20°C[2]
Health and Environmental Hazards

This compound is classified with significant health and environmental warnings. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound poses the following hazards:

  • H372: Causes damage to organs through prolonged or repeated exposure.[4]

  • H400: Very toxic to aquatic life.[4]

These classifications necessitate that this compound be handled as a hazardous substance, with precautions taken to avoid personal exposure and environmental release.

Proper Disposal Protocol for this compound

The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials. This protocol is based on general best practices for hazardous chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves), and empty stock containers, must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and sealable to prevent leakage.

    • Label the container with "Hazardous Waste," "this compound," and the relevant GHS hazard pictograms (Health Hazard and Environmental Hazard).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • The container should be leak-proof and made of a material compatible with the solvent used (e.g., DMSO).

    • Label the container with "Hazardous Liquid Waste," the name of the solvent (e.g., "this compound in DMSO"), and the appropriate GHS hazard pictograms.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

3. Decontamination:

  • Glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (one in which this compound is soluble, like DMSO, followed by ethanol or acetone) to remove residues. The rinse solvent must be collected as hazardous liquid waste.

  • After the initial solvent rinse, glassware can be washed with an appropriate laboratory detergent and water.

4. Waste Storage:

  • Store hazardous waste containers in a designated, secure area away from general lab traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to control any potential spills.

5. Final Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[5] Its high toxicity to aquatic life makes this extremely dangerous.[4]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6]

  • Ensure all required waste manifests and documentation are completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Taranabant_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container store_waste Store in Designated Secondary Containment Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for Pickup by EHS or Certified Vendor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taranabant
Reactant of Route 2
Reactant of Route 2
Taranabant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.